AC708
Description
Properties
Molecular Formula |
C21H26O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
AC708; AC-708; AC 708.; unknown |
Origin of Product |
United States |
Foundational & Exploratory
AC708: A Deep Dive into its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). Its primary mechanism of action in cancer involves the modulation of the tumor microenvironment, specifically by targeting tumor-associated macrophages (TAMs). By inhibiting CSF1R signaling, this compound disrupts the survival, proliferation, and pro-tumoral functions of TAMs, thereby impeding tumor growth and progression. This technical guide provides a comprehensive overview of the preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental methodologies.
Introduction to this compound
Developed by Ambit Biosciences, this compound is an exquisitely selective inhibitor of CSF1R, a receptor tyrosine kinase crucial for the differentiation and function of macrophages and their progenitors.[1] In the context of cancer, the CSF1-CSF1R signaling axis is a key driver of the recruitment and polarization of TAMs, which are known to promote tumor angiogenesis, suppress anti-tumor immunity, and facilitate metastasis.[1][2] this compound was designed to have minimal off-target activity against other closely related kinases such as FLT3, c-KIT, and PDGFR, a feature that is anticipated to minimize potential myelosuppressive side effects.[1][2]
Core Mechanism of Action: CSF1R Inhibition
The central mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of CSF1R. This prevents the autophosphorylation of the receptor, which is the critical initial step in the activation of downstream signaling cascades.[1] The inhibition of CSF1R phosphorylation by this compound has been demonstrated in cell-based assays, leading to a blockade of signals that are essential for the survival and function of macrophages.[1]
Impact on Tumor-Associated Macrophages (TAMs)
TAMs are a major component of the tumor microenvironment and are largely dependent on CSF1R signaling for their maintenance and pro-tumoral activities. By inhibiting CSF1R, this compound effectively reduces the infiltration of TAMs in the tumor.[1] Preclinical studies have shown that this compound treatment leads to a dose-dependent reduction in the number of F4/80-positive macrophages in a breast tumor model.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound from preclinical studies.
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand | Cell Line/System | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | Not Specified | 26 |
| CSF1R Phosphorylation | IL-34 | Not Specified | 33 |
| MCP-1 Release | CSF-1 | Human Monocytes | 93 |
| MCP-1 Release | IL-34 | Human Monocytes | 88 |
Data sourced from an abstract and may not represent fully peer-reviewed findings.[1]
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Dosing | Efficacy Readout | Result |
| M-NFS-60 Intraperitoneal Growth | 100 mg/kg | Reduction in Cell Number | >80% |
| CSF-1 Mediated MCP-1 Release | 100 mg/kg | Inhibition of MCP-1 Release | 60% |
Data sourced from an abstract and may not represent fully peer-reviewed findings.[1]
Signaling Pathways Modulated by this compound
This compound-mediated inhibition of CSF1R phosphorylation directly impacts several downstream signaling pathways that are critical for macrophage function and tumor progression.
Caption: this compound inhibits CSF1R signaling, blocking downstream pathways crucial for TAM function.
Experimental Protocols
While detailed, step-by-step protocols for the experiments conducted with this compound are not publicly available, the following sections outline the general methodologies based on standard practices in the field.
CSF1R Phosphorylation Assay
This assay is designed to measure the ability of this compound to inhibit the ligand-induced autophosphorylation of CSF1R in a cellular context.
Caption: Workflow for assessing this compound's inhibition of CSF1R phosphorylation.
General Protocol:
-
Cell Culture: Culture a cell line that endogenously or recombinantly expresses CSF1R.
-
Serum Starvation: Prior to the experiment, cells are typically serum-starved to reduce background receptor tyrosine kinase activity.
-
Compound Incubation: Cells are pre-incubated with a range of concentrations of this compound.
-
Ligand Stimulation: Cells are then stimulated with a fixed concentration of recombinant CSF-1 or IL-34 to induce CSF1R phosphorylation.
-
Cell Lysis and Analysis: Cells are lysed, and the level of phosphorylated CSF1R is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or Western blotting with a phospho-specific CSF1R antibody.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the IC50 value.
MCP-1 Release Assay
This assay measures the functional consequence of CSF1R inhibition on primary human monocytes.
General Protocol:
-
Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Compound Incubation: Monocytes are pre-incubated with varying concentrations of this compound.
-
Ligand Stimulation: The cells are stimulated with CSF-1 or IL-34 to induce the release of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
MCP-1 Quantification: The concentration of MCP-1 in the supernatant is measured using a specific ELISA kit.
-
Data Analysis: An IC50 value for the inhibition of MCP-1 release is determined from the dose-response curve.
In Vivo Tumor Model Studies
These studies are designed to evaluate the anti-tumor efficacy of this compound in a living organism.
General Protocol:
-
Tumor Implantation: A suitable cancer cell line (e.g., a breast cancer cell line for the reported studies) is implanted into immunocompromised or syngeneic mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered, likely orally, at various doses.
-
Efficacy Monitoring: Tumor growth is monitored regularly using caliper measurements. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues may be collected to assess the pharmacodynamic effects of this compound, such as the quantification of TAMs (e.g., by immunohistochemistry for F4/80) and the measurement of target engagement (e.g., inhibition of CSF1R phosphorylation in tumor lysates).
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the anti-tumor effect.
Potential Resistance Mechanisms
Preclinical research on CSF1R inhibitors has suggested that tumors may develop resistance by upregulating alternative signaling pathways. One such identified mechanism involves the upregulation of the CSF2/CSF2R-STAT5 signaling axis, which can compensate for the loss of CSF1R signaling and continue to support the pro-tumoral functions of macrophages. This highlights the potential need for combination therapies to overcome resistance to CSF1R inhibition.
Conclusion
This compound is a potent and selective CSF1R inhibitor with a clear mechanism of action centered on the modulation of the tumor microenvironment through the targeting of TAMs. The available preclinical data demonstrates its ability to inhibit CSF1R signaling and exert anti-tumor effects in vivo. Further research and clinical development will be necessary to fully elucidate its therapeutic potential in various cancer types. The information presented in this guide provides a solid foundation for understanding the core principles behind the anti-cancer activity of this compound.
References
AC708: A Potent and Selective CSF-1R Inhibitor for Oncological and Inflammatory Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical mediator in the survival, proliferation, and differentiation of macrophages.[1] Dysregulation of the CSF-1R signaling pathway is implicated in the progression of various diseases, including cancer, where it plays a crucial role in the maintenance of the tumor microenvironment through the activity of tumor-associated macrophages (TAMs). This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the targeted signaling pathway.
Mechanism of Action
This compound exerts its biological effects by selectively binding to and inhibiting the tyrosine kinase activity of CSF-1R. The binding of the natural ligands for CSF-1R, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade initiates a series of downstream signaling events that regulate macrophage function. This compound effectively blocks this initial phosphorylation step, thereby abrogating the downstream signaling and impacting macrophage survival and activity.[1]
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Ligand | IC50 (nM) | Reference |
| CSF-1R Phosphorylation | CSF-1 | 26 | [1][2] |
| CSF-1R Phosphorylation | IL-34 | 33 | [1][2] |
| Growth Factor-Dependent Cell Viability | CSF-1 | 38 | [1][2] |
| Growth Factor-Dependent Cell Viability | IL-34 | 40 | [1][2] |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 | [1][2] |
Table 2: Cytokine Release Inhibition by this compound in Human Monocytes
| Cytokine | Ligand | IC50 (nM) | Reference |
| MCP-1 | CSF-1 | 93 | [1] |
| MCP-1 | IL-34 | 88 | [1] |
Table 3: Kinase Selectivity of this compound
This compound demonstrates significant selectivity for CSF-1R over other closely related kinases.
| Kinase | Selectivity vs. CSF-1R | Reference |
| PDGFRα | Selective | [1][2] |
| PDGFRβ | Selective | [1][2] |
| FLT3 | Selective | [1][2] |
| KIT | Selective | [1][2] |
Signaling Pathway
The following diagram illustrates the CSF-1R signaling pathway and the point of inhibition by this compound.
Caption: CSF-1R signaling pathway and inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and other CSF-1R inhibitors.
CSF-1R Phosphorylation Assay (Western Blot)
Objective: To determine the inhibitory effect of this compound on CSF-1 or IL-34-induced CSF-1R phosphorylation in a cellular context.
Materials:
-
Cell line expressing CSF-1R (e.g., M-NFS-60, bone marrow-derived macrophages).
-
Cell culture medium and supplements.
-
Recombinant human or murine CSF-1 or IL-34.
-
This compound (or other test compounds).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for Western blot detection.
Protocol:
-
Cell Culture and Treatment:
-
Plate CSF-1R expressing cells at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of CSF-1 or IL-34 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CSF-1R overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.
-
Strip the membrane and re-probe with an antibody against total CSF-1R for loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-CSF-1R signal to the total CSF-1R signal.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability of growth factor-dependent cells.
Materials:
-
Growth factor-dependent cell line (e.g., M-NFS-60).
-
Cell culture medium and supplements.
-
Recombinant CSF-1 or IL-34.
-
This compound (or other test compounds).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium containing the appropriate growth factor (CSF-1 or IL-34).
-
-
Compound Treatment:
-
Add various concentrations of this compound to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
-
MCP-1 Release Assay (ELISA)
Objective: To measure the inhibitory effect of this compound on CSF-1 or IL-34-induced MCP-1 secretion from primary human monocytes.
Materials:
-
Primary human monocytes.
-
Cell culture medium.
-
Recombinant human CSF-1 or IL-34.
-
This compound (or other test compounds).
-
Human MCP-1 ELISA kit.
-
96-well plates.
-
Microplate reader.
Protocol:
-
Monocyte Isolation and Seeding:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Seed the monocytes in a 96-well plate at a suitable density.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with CSF-1 or IL-34 for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants.
-
-
ELISA:
-
Perform the MCP-1 ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the standards and samples (supernatants).
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction.
-
-
-
Absorbance Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the standards.
-
Calculate the concentration of MCP-1 in each sample from the standard curve.
-
Determine the percentage of inhibition of MCP-1 release for each concentration of this compound and calculate the IC50 value.
-
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Tumor cell line (e.g., a human breast cancer cell line).
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Surgical tools for tumor implantation (if applicable).
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for macrophage markers).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the control group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of the CSF-1R signaling pathway in health and disease. Its high potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the function of macrophages in various pathological processes, particularly in the context of the tumor microenvironment. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of targeting the CSF-1R pathway.
References
The Role of AC708 in Macrophage Depletion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AC708, also known as PLX73086, is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] Signaling through the CSF1R pathway is critical for the differentiation, proliferation, and survival of macrophages.[3] In the tumor microenvironment, tumor-associated macrophages (TAMs) often play a pro-tumoral role, promoting angiogenesis, tumor cell survival, and metastasis while suppressing anti-tumor immunity.[3] By inhibiting CSF1R, this compound effectively depletes these TAMs, representing a promising strategy in cancer therapy. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its efficacy in macrophage depletion, and detailed experimental protocols relevant to its study.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates significant specificity for CSF1R over other closely related kinases such as PDGFRα, PDGFRβ, FLT3, and KIT.[2][4] This selectivity is crucial as off-target inhibition of kinases like FLT3 and cKIT can lead to myelosuppression, a dose-limiting toxicity.[3] The therapeutic potential of this compound lies in its ability to modulate the tumor microenvironment by reducing the population of immunosuppressive TAMs.[3] Preclinical studies have demonstrated its potent inhibition of CSF1R and subsequent reduction of macrophage activity.[3] A Phase I clinical trial for this compound was initiated in 2016 but was terminated in 2018.[1]
Mechanism of Action: CSF1R Signaling Pathway
This compound functions by blocking the activation of the CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 (colony-stimulating factor 1) or IL-34 (interleukin-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are essential for macrophage survival, proliferation, and differentiation. This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing ATP hydrolysis and subsequent receptor phosphorylation and activation of downstream signaling.
References
AC708: A Technical Deep Dive into a Selective CSF1R Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical development of AC708, a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R). This compound was discovered and developed by Ambit Biosciences with the aim of targeting tumor-associated macrophages (TAMs) and other macrophage-driven diseases. This document summarizes the available quantitative data, outlines plausible experimental methodologies based on standard industry practices, and visualizes key pathways and workflows.
Introduction to this compound and its Target: CSF1R
Colony-Stimulating Factor 1 Receptor (CSF1R), a member of the class III receptor tyrosine kinase family, is a key regulator of the survival, proliferation, differentiation, and function of macrophages. In the context of cancer, CSF1R signaling is crucial for the recruitment and activity of tumor-associated macrophages (TAMs), which can promote tumor growth, angiogenesis, and metastasis, while also suppressing the anti-tumor immune response. Consequently, inhibiting CSF1R has emerged as a promising therapeutic strategy in oncology.
This compound was developed as a potent and exquisitely selective inhibitor of CSF1R. A significant challenge in targeting CSF1R is achieving selectivity against other closely related kinases, such as FLT3, c-KIT, and PDGFR, to minimize off-target toxicities. Ambit Biosciences reported that this compound demonstrates significant selectivity for CSF1R, suggesting a favorable safety profile. Preclinical studies have shown that this compound effectively inhibits CSF1R activity both in vitro and in vivo, leading to a reduction in macrophage activity and proliferation. The compound has also undergone Investigational New Drug (IND)-enabling toxicology studies.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data available for this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Ligand | Cell Type/System | Readout | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | Not specified | Phospho-CSF1R | 26 |
| Osteoclast Differentiation | Not specified | Primary human osteoclasts | Differentiation and survival | 15 |
| MCP-1 Release | CSF-1 | Enriched human monocytes | MCP-1 levels | 93 |
| MCP-1 Release | IL-34 | Enriched human monocytes | MCP-1 levels | 88 |
Table 2: In Vivo Efficacy of this compound in a 4T1 Breast Cancer Model
| Animal Model | Treatment | Dose (mg/kg) | Duration | Effect on Tumor-Resident Macrophages (F4/80+) |
| Immunocompetent mice with orthotopically implanted 4T1 breast cancer cells | This compound | 100 | 2 weeks | 70% reduction relative to vehicle control |
Postulated Experimental Protocols
While specific, detailed experimental protocols for the preclinical evaluation of this compound have not been publicly disclosed, this section outlines standard methodologies that are likely to have been employed.
In Vitro Assays
3.1.1. CSF1R Kinase Assay (Biochemical)
-
Objective: To determine the direct inhibitory activity of this compound on CSF1R kinase activity.
-
Methodology: A purified recombinant human CSF1R kinase domain would be incubated with a substrate peptide (e.g., poly-Glu-Tyr) and ATP in a kinase buffer. This compound at various concentrations would be added to the reaction. The amount of phosphorylated substrate would be quantified using methods such as ELISA with an anti-phosphotyrosine antibody or radiometric assays measuring the incorporation of 32P-ATP. IC50 values would be calculated from the dose-response curves.
3.1.2. Cell-Based CSF1R Phosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit CSF1R autophosphorylation in a cellular context.
-
Methodology: A cell line endogenously expressing or engineered to overexpress human CSF1R (e.g., M-NFS-60 cells) would be serum-starved and then pre-incubated with varying concentrations of this compound. The cells would then be stimulated with recombinant human CSF-1. Cell lysates would be prepared, and the levels of phosphorylated CSF1R would be determined by Western blotting or ELISA using an antibody specific for phosphorylated CSF1R.
3.1.3. Macrophage Proliferation and Viability Assays
-
Objective: To evaluate the effect of this compound on macrophage proliferation and survival.
-
Methodology: Bone marrow-derived macrophages (BMDMs) or a macrophage-like cell line would be cultured in the presence of CSF-1 and varying concentrations of this compound. Cell proliferation could be measured after a set period (e.g., 72 hours) using assays such as BrdU incorporation or CellTiter-Glo®. Cell viability would be assessed using methods like MTT or trypan blue exclusion.
3.1.4. Cytokine Release Assay
-
Objective: To determine the effect of this compound on the production of inflammatory cytokines by macrophages.
-
Methodology: Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes would be cultured and stimulated with CSF-1 or IL-34 in the presence of different concentrations of this compound. After an incubation period (e.g., 24-48 hours), the cell culture supernatant would be collected, and the concentration of cytokines such as Monocyte Chemoattractant Protein-1 (MCP-1) would be measured by ELISA.
In Vivo Studies
3.2.1. Syngeneic Tumor Models
-
Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent setting.
-
Methodology: A syngeneic tumor cell line, such as the 4T1 murine breast cancer cell line, would be implanted into immunocompetent mice (e.g., BALB/c). Once tumors are established, mice would be randomized into vehicle control and this compound treatment groups. This compound would be administered orally at specified doses (e.g., 100 mg/kg) for a defined period. Tumor growth would be monitored regularly. At the end of the study, tumors would be excised, and the infiltration of TAMs would be quantified by immunohistochemistry (IHC) or flow cytometry using macrophage markers like F4/80.
3.2.2. Pharmacokinetic (PK) Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Methodology: this compound would be administered to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes. Blood samples would be collected at various time points. The concentration of this compound in plasma would be quantified using a validated analytical method, such as LC-MS/MS. Key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability, would be calculated.
3.2.3. IND-Enabling Toxicology Studies
-
Objective: To assess the safety profile of this compound before initiation of human clinical trials.
-
Methodology: These studies would be conducted in compliance with Good Laboratory Practice (GLP) regulations. Typically, they involve dose-range-finding studies followed by definitive toxicology studies in at least two animal species (one rodent and one non-rodent). This compound would be administered daily for a specified duration (e.g., 28 days), and a comprehensive set of endpoints would be evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.
Visualizations
CSF1R Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical CSF1R signaling pathway and the point of intervention for this compound.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Preclinical Development Workflow for this compound
This diagram outlines a typical workflow for the preclinical development of a small molecule inhibitor like this compound.
Caption: A generalized preclinical development workflow for this compound.
Conclusion
This compound is a potent and selective CSF1R inhibitor that has demonstrated promising preclinical activity. The available data indicate its ability to effectively inhibit CSF1R signaling, leading to reduced macrophage function in vitro and a significant decrease in tumor-associated macrophages in an in vivo breast cancer model. While detailed experimental protocols and clinical data are not yet in the public domain, the information gathered to date supports the continued investigation of this compound as a potential therapeutic agent in oncology and other diseases where macrophages play a pathogenic role. Further disclosure of its chemical structure, detailed preclinical data, and any clinical trial results will be crucial for a complete understanding of its therapeutic potential.
AC708: A Selective CSF-1R Inhibitor for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical regulator of macrophage and monocyte cell lineages.[1][2][3] The aberrant signaling of CSF-1R is implicated in the pathogenesis of various cancers, primarily through its role in promoting the survival, proliferation, and differentiation of tumor-associated macrophages (TAMs). TAMs are key components of the tumor microenvironment that contribute to tumor progression, angiogenesis, and metastasis. This compound's targeted inhibition of CSF-1R presents a promising therapeutic strategy to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effect by selectively binding to and inhibiting the tyrosine kinase activity of CSF-1R. The binding of CSF-1R's ligands, CSF-1 and IL-34, induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PI3K/Akt, MAPK/ERK, and STAT pathways, are crucial for the function and survival of macrophages. By blocking the autophosphorylation of CSF-1R, this compound effectively abrogates these downstream signals, leading to the depletion of TAMs within the tumor microenvironment.[1][2]
Data Presentation
Biochemical and Cellular Activity of this compound
This compound has demonstrated potent inhibition of CSF-1R phosphorylation and cell viability in various in vitro assays. The half-maximal inhibitory concentrations (IC50) from key experiments are summarized in the table below.
| Assay Type | Ligand/Cell Line | Parameter Measured | IC50 (nM) |
| CSF-1R Phosphorylation | - | CSF-1-mediated phosphorylation | 26 |
| CSF-1R Phosphorylation | - | IL-34-mediated phosphorylation | 33 |
| Cell Viability | Growth-factor dependent cells | Inhibition of viability in presence of CSF-1 | 38 |
| Cell Viability | Growth-factor dependent cells | Inhibition of viability in presence of IL-34 | 40 |
| Osteoclast Differentiation | Primary human osteoclasts | Inhibition of CSF-1-mediated differentiation and survival | 15 |
| Cytokine Release | Enriched human monocytes | Inhibition of CSF-1-mediated MCP-1 release | 93 |
| Cytokine Release | Enriched human monocytes | Inhibition of IL-34-mediated MCP-1 release | 88 |
Data compiled from an abstract presented at the 104th Annual Meeting of the American Association for Cancer Research (AACR) in 2013.[1]
Kinase Selectivity Profile
While a comprehensive quantitative kinase selectivity panel with IC50 values for a broad range of kinases is not publicly available in the reviewed literature, this compound is described as possessing significant specificity for CSF-1R. It shows selectivity over the closely related platelet-derived growth factor receptors (PDGFRα and β), FMS-like tyrosine kinase 3 (FLT3), and KIT.[1][2][3]
In Vivo Efficacy of this compound
This compound has shown promising anti-tumor activity in preclinical animal models, primarily by reducing the infiltration of tumor-associated macrophages.
| Animal Model | Cancer Type | Treatment | Key Findings |
| Syngeneic Mouse Model (4T-1) | Breast Cancer | This compound (100 mg/kg) for 2 weeks | 70% reduction of tumor resident macrophages. No significant change in primary tumor growth. |
| Intraperitoneal Growth Model (M-NFS-60 cells) | Myeloid Leukemia | This compound (100 mg/kg) | >80% reduction in cell number. |
| Syngeneic Mouse Model (IG10) | Ovarian Cancer | This compound in combination with anti-VEGF antibody (B20) | Significant decrease in tumor weight, number of tumor nodules, and volume of ascites compared to either agent alone. |
Data compiled from an abstract presented at the 104th Annual Meeting of the American Association for Cancer Research (AACR) in 2013 and a research article on macrophage depletion in ovarian cancer models.[1][3]
Experimental Protocols
CSF-1R Phosphorylation Assay (Western Blot)
This protocol describes a general method for assessing the inhibition of CSF-1R phosphorylation by this compound.
1. Cell Culture and Treatment:
-
Culture a CSF-1R expressing cell line (e.g., M-NFS-60) in appropriate media.
-
Starve cells of growth factors for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant CSF-1 (e.g., 100 ng/mL) for 10-15 minutes.
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total CSF-1R and a loading control protein (e.g., β-actin or GAPDH).
5. Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an appropriate imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to measure the effect of this compound on the viability of growth factor-dependent cells.
1. Cell Seeding:
-
Seed a growth factor-dependent cell line (e.g., M-NFS-60) in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and stabilize overnight.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound or vehicle control.
-
Include wells with medium alone as a background control.
-
Add the appropriate growth factor (CSF-1 or IL-34) to all wells except the negative control.
3. Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement (MTT Assay Example):
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Model (4T-1 Breast Cancer)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a syngeneic mouse model.
1. Animal Model and Cell Implantation:
-
Use female BALB/c mice (6-8 weeks old).
-
Culture 4T-1 murine breast cancer cells in appropriate media.
-
Harvest the cells and resuspend them in a mixture of PBS and Matrigel.
-
Orthotopically implant the 4T-1 cells into the mammary fat pad of the mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Drug Administration:
-
Prepare a formulation of this compound suitable for oral gavage or intraperitoneal injection.
-
Administer this compound at the desired dose (e.g., 100 mg/kg) daily or as determined by pharmacokinetic studies.
-
Administer the vehicle control to the control group.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 2 weeks of treatment), euthanize the mice.
-
Excise the tumors and weigh them.
5. Immunohistochemical Analysis of Tumor-Associated Macrophages:
-
Fix a portion of the tumor tissue in formalin and embed it in paraffin.
-
Perform immunohistochemistry on tumor sections using an antibody against a macrophage marker (e.g., F4/80 or CD68).
-
Quantify the number of stained macrophages per field of view to determine the extent of TAM reduction.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CSF-1R Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of CSF-1R phosphorylation.
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
Understanding the Pharmacokinetics of AC708: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R is a receptor tyrosine kinase that plays a crucial role in the differentiation, proliferation, and survival of macrophages and their precursors.[3] Dysregulation of the CSF1R signaling pathway has been implicated in the progression of various diseases, including cancer, where it is linked to the promotion of a pro-tumoral immune microenvironment through its effects on tumor-associated macrophages (TAMs).[3] this compound has been developed to target this pathway, thereby modulating the immune landscape of the tumor microenvironment.[1][3]
This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its mechanism of action and preclinical efficacy. While detailed in vivo pharmacokinetic data for this compound is not publicly available, this guide outlines a representative experimental protocol for assessing the pharmacokinetics of similar small molecule inhibitors.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting the CSF1R. It targets the intracellular kinase domain of the receptor, preventing its autophosphorylation upon binding of its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][3] This inhibition blocks the activation of downstream pro-survival signaling cascades, including the PI3K, ERK1/2, and JNK pathways.[3] By disrupting CSF1R signaling, this compound can inhibit the activity of tumor-associated macrophages, which are known to contribute to tumor growth, angiogenesis, and metastasis.[2][3]
CSF1R Signaling Pathway and Inhibition by this compound
References
The Impact of AC708 on the Tumor Microenvironment: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AC708, a potent and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). We will explore its mechanism of action, its effects on the tumor microenvironment (TME), and the key experimental findings that underscore its therapeutic potential.
Introduction to this compound and its Target: CSF1R
The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that plays a critical role in tumor progression, metastasis, and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2-like phenotype. These M2-like TAMs can promote tumor growth, angiogenesis, and metastasis while suppressing the anti-tumor activity of other immune cells, such as T cells.[1][2]
The survival, differentiation, and function of TAMs are heavily dependent on the signaling axis of Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF1R.[1][3] By binding to CSF1R on macrophages, CSF-1 triggers a signaling cascade that promotes their proliferation and survival.[1][3] this compound is a novel, exquisitely selective inhibitor of CSF1R, designed to modulate the TME by targeting TAMs.[1] Its high selectivity for CSF1R over other closely related kinases like FLT3, cKIT, and PDGFR is a key feature, potentially minimizing off-target effects and associated toxicities such as myelosuppression.[1]
Mechanism of Action of this compound
This compound exerts its effects by binding to the ATP-binding pocket of the CSF1R kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of CSF1R signaling leads to the depletion of TAMs within the tumor microenvironment, thereby alleviating their immunosuppressive influence.
Quantitative Data on this compound Activity
Preclinical studies have demonstrated the potent and selective activity of this compound in various in vitro and in vivo models.
| Assay Type | Ligand | Metric | Value (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | IC50 | 26 | [3] |
| IL-34 | IC50 | 33 | [3] | |
| Cell Viability (Growth-factor dependent cells) | CSF-1 | IC50 | 38 | [3] |
| IL-34 | IC50 | 40 | [3] | |
| Primary Human Osteoclast Differentiation & Survival | CSF-1 | IC50 | 15 | [3] |
| MCP-1 Release (Enriched human monocytes) | CSF-1 | IC50 | 93 | [3] |
| IL-34 | IC50 | 88 | [3] |
Table 1: In Vitro Activity of this compound
| Model | Treatment | Metric | Result | Reference |
| M-NFS-60 Intraperitoneal Growth in Mice | 100 mg/kg this compound | Reduction in cell number | >80% | [3] |
| CSF-1-mediated MCP-1 Release in Vivo | 100 mg/kg this compound | Inhibition of MCP-1 release | 60% | [3] |
| Breast Tumor Model | This compound | TAM Infiltration | Reduced | [3] |
Table 2: In Vivo Efficacy of this compound
Key Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory practices and the information available from the preclinical characterization of this compound.
CSF1R Phosphorylation Assay
Objective: To determine the in vitro potency of this compound in inhibiting ligand-induced CSF1R phosphorylation.
Methodology:
-
Cell Culture: Culture a CSF1R-expressing cell line (e.g., NIH-3T3 cells engineered to overexpress human CSF1R) in appropriate media.
-
Serum Starvation: Prior to the assay, serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a fixed concentration of recombinant human CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
ELISA or Western Blot:
-
ELISA: Use a sandwich ELISA kit to quantify the amount of phosphorylated CSF1R.
-
Western Blot: Separate cell lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated CSF1R and total CSF1R.
-
-
Data Analysis: Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of CSF-1-dependent cells.
Methodology:
-
Cell Seeding: Seed a CSF-1-dependent cell line (e.g., M-NFS-60) in 96-well plates in the presence of CSF-1.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS) and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound and its effect on TAM infiltration in a syngeneic tumor model.
Methodology:
-
Tumor Cell Implantation: Inoculate immunocompetent mice (e.g., C57BL/6) with syngeneic tumor cells (e.g., IG10 ovarian cancer cells) either subcutaneously or intraperitoneally.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements (for subcutaneous tumors) or bioluminescence imaging.
-
Treatment Administration: Once tumors are established, randomize the mice into treatment groups and administer this compound (e.g., orally at a specified dose and schedule) or vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume throughout the study. At the end of the study, excise the tumors and weigh them.
-
Immunohistochemistry/Flow Cytometry:
-
Process a portion of the tumor tissue for immunohistochemical staining with macrophage markers (e.g., F4/80, CD68) to quantify TAM infiltration.
-
Alternatively, disaggregate the tumors into single-cell suspensions and perform flow cytometry to analyze the immune cell populations within the TME.
-
-
Data Analysis: Compare tumor growth and TAM numbers between the this compound-treated and control groups.
Conclusion
This compound is a promising therapeutic agent that targets the tumor microenvironment by selectively inhibiting CSF1R. Its ability to deplete tumor-associated macrophages offers a novel strategy to overcome immunosuppression and enhance anti-tumor immunity. The preclinical data strongly support its mechanism of action and provide a rationale for its further clinical development in oncology. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers interested in the biology of CSF1R and the therapeutic potential of its inhibition.
References
Initial Studies and Discovery of AC708: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also identified as PLX73086, is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] Developed by Ambit Biosciences, this compound has been investigated for its therapeutic potential in oncology and inflammatory diseases.[2] This technical guide provides a comprehensive overview of the initial studies and discovery of this compound, focusing on its mechanism of action, preclinical data, and the experimental methodologies employed in its early evaluation.
Core Discovery and Mechanism of Action
This compound was identified through a focused drug discovery program aimed at developing a highly selective inhibitor of CSF1R.[2] The primary therapeutic rationale is based on the role of the CSF1R signaling pathway in modulating the activity of macrophages, particularly tumor-associated macrophages (TAMs), which are implicated in tumor progression, angiogenesis, and metastasis.[2][3]
This compound exerts its effect by competitively binding to the ATP-binding pocket of the CSF1R kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.[3] A key feature of this compound is its exquisite selectivity for CSF1R with minimal activity against other closely related kinases such as FMS-like tyrosine kinase 3 (FLT3), c-Kit, and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] This selectivity profile is crucial for minimizing off-target effects.
Signaling Pathway of CSF1R and Inhibition by this compound
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates multiple downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for macrophage survival, proliferation, and differentiation. This compound blocks the initial autophosphorylation step, thereby inhibiting these downstream signals.
Caption: CSF1R Signaling Pathway and this compound Inhibition.
Quantitative Preclinical Data
Initial preclinical studies established the potency and selectivity of this compound in various in vitro assays. The following table summarizes the key quantitative data.
| Assay Type | Ligand | Cell Type/System | Endpoint Measured | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | Cell-based | Inhibition of receptor phosphorylation | 26 | [3] |
| CSF1R Phosphorylation | IL-34 | Cell-based | Inhibition of receptor phosphorylation | 33 | [3] |
| Monocyte Chemotaxis | CSF-1 | Human Monocytes | Inhibition of MCP-1 release | 93 | [3] |
| Monocyte Chemotaxis | IL-34 | Human Monocytes | Inhibition of MCP-1 release | 88 | [3] |
Key Experimental Protocols
Detailed experimental protocols for the initial studies of this compound are proprietary to Ambit Biosciences. However, based on standard methodologies in the field, the following sections outline representative protocols for the key experiments conducted.
In Vitro CSF1R Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit the ligand-induced phosphorylation of CSF1R in a cellular context.
Caption: Workflow for a cell-based CSF1R phosphorylation assay.
Methodology:
-
Cell Culture: Cells engineered to overexpress human CSF1R, or cell lines endogenously expressing the receptor (e.g., human monocytes), are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Ligand Stimulation: Recombinant human CSF-1 or IL-34 is added to the cell cultures to stimulate CSF1R phosphorylation.
-
Cell Lysis: Cells are washed and lysed to extract cellular proteins.
-
Detection of Phospho-CSF1R: The levels of phosphorylated CSF1R are quantified using either a sandwich ELISA with antibodies specific for the phosphorylated and total receptor or by Western blotting followed by densitometry.
-
Data Analysis: The percentage of inhibition of CSF1R phosphorylation at each concentration of this compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Monocyte Chemotaxis (MCP-1 Release) Assay
This assay assesses the functional consequence of CSF1R inhibition on macrophage activity, specifically their ability to release the chemoattractant MCP-1.
Methodology:
-
Isolation of Human Monocytes: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Compound Treatment: Isolated monocytes are treated with a range of concentrations of this compound.
-
Ligand Stimulation: The cells are stimulated with either CSF-1 or IL-34 to induce the release of Monocyte Chemoattractant Protein-1 (MCP-1).
-
Supernatant Collection: After an incubation period, the cell culture supernatant is collected.
-
MCP-1 Quantification: The concentration of MCP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The inhibition of MCP-1 release is quantified, and the IC50 value for this compound is calculated.
In Vivo Tumor Growth Inhibition Studies (Syngeneic Breast Tumor Model)
In vivo studies are crucial to evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompetent mice are used for syngeneic tumor models, where the tumor cells are from the same genetic background as the mouse.
-
Tumor Implantation: A murine breast cancer cell line is implanted into the mammary fat pad of the mice.
-
Compound Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors are excised, and the infiltration of TAMs is assessed by immunohistochemistry or flow cytometry using macrophage markers such as F4/80. The inhibition of CSF-1-mediated MCP-1 release in the tumor microenvironment can also be quantified.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the this compound-treated group to the vehicle-treated control group.
Conclusion
The initial studies of this compound (PLX73086) successfully identified a potent and highly selective inhibitor of CSF1R. The preclinical data demonstrated its ability to inhibit CSF1R signaling and macrophage function in vitro and to impact the tumor microenvironment in vivo. These foundational findings established this compound as a promising therapeutic candidate for further development in oncology and other diseases where CSF1R-driven macrophage activity plays a pathogenic role. Further clinical investigations are necessary to determine its safety and efficacy in human patients.
References
Methodological & Application
Application Notes and Protocols for Utilizing miR-708 in Breast Tumor Models
Topic: Application of miR-708 in Breast Tumor Models
Audience: Researchers, scientists, and drug development professionals.
Note on Nomenclature: The query "AC708" is likely a typographical error, as extensive research literature points to "miR-708" (microRNA-708) as a key regulator in breast cancer biology. These application notes are based on the function and application of miR-708.
Introduction
MicroRNA-708 (miR-708) has emerged as a significant tumor-suppressing miRNA in breast cancer.[1][2] Its expression is frequently downregulated in breast cancer tissues, particularly in metastatic and chemoresistant forms of the disease.[2][3] Restoration of miR-708 levels has been shown to inhibit key processes of cancer progression, including cell proliferation, migration, invasion, and epithelial-to-mesenchymal transition (EMT), while also enhancing sensitivity to chemotherapeutic agents.[2][3] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of miR-708 in breast tumor models.
Mechanism of Action: The Role of miR-708 in Suppressing the NF-κB Signaling Pathway
One of the primary mechanisms through which miR-708 exerts its tumor-suppressive effects is by targeting and downregulating key components of the NF-κB signaling pathway.[4] Specifically, miR-708 has been shown to directly target IKKβ, a critical kinase that activates the NF-κB pathway.[4] By inhibiting IKKβ, miR-708 prevents the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of its target genes. These target genes are involved in cell proliferation (e.g., c-Myc, Cyclin D1), metastasis (e.g., MMP-2, MMP-9), and the maintenance of cancer stem cell-like phenotypes (e.g., CD44, CD24).[4]
Caption: miR-708 inhibits the NF-κB signaling pathway by targeting IKKβ.
Application Notes
The study of miR-708 in breast cancer can be approached through both in vitro and in vivo models. The primary strategies involve either overexpressing miR-708 in breast cancer cells that have low endogenous levels (e.g., MDA-MB-231, MDA-MB-468) or inhibiting its function in cells with higher expression levels.[3]
In Vitro Applications:
-
Transient Transfection: For short-term studies on cell proliferation, migration, and invasion, transient transfection with miR-708 mimics or inhibitors is a suitable approach.[3]
-
Stable Cell Lines: For long-term experiments and the generation of xenograft models, creating stable cell lines that overexpress miR-708 using lentiviral vectors is recommended.[3]
-
Target Validation: Luciferase reporter assays are the gold standard for confirming direct interactions between miR-708 and its putative mRNA targets.[5][6]
-
Functional Assays: A variety of assays can be employed to assess the phenotypic effects of miR-708 modulation, including cell viability (MTT), proliferation (EdU), migration (wound healing/transwell), and invasion assays.[3][7]
In Vivo Applications:
-
Orthotopic Xenograft Models: To closely mimic human breast cancer, orthotopic injection of breast cancer cells into the mammary fat pad of immunodeficient mice is the preferred method.[8][9] This allows for the study of primary tumor growth and metastasis in a relevant microenvironment.[9]
-
Delivery of miR-708 Mimics: For therapeutic studies, miR-708 mimics can be delivered systemically. Nanoparticle-based delivery systems have shown promise in effectively delivering miR-708 to tumor tissues in vivo.[7][10][11]
Experimental Protocols
In Vitro Transfection of miR-708 Mimics in Breast Cancer Cells
This protocol describes the transient transfection of miR-708 mimics into breast cancer cell lines such as MDA-MB-231 or MCF-7.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
miR-708 mimics and negative control mimics (NC)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.
-
Preparation of Transfection Complexes:
-
For each well, dilute 5 µL of miR-708 mimic (or NC mimic) into 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mimic and diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of transfection complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding with downstream assays.
Quantitative Real-Time PCR (qRT-PCR) for miR-708 Expression
This protocol is for quantifying the expression level of miR-708 in breast cancer cells or tissues.[7]
Materials:
-
Total RNA (including miRNA) isolated from cells or tissues
-
TaqMan MicroRNA Reverse Transcription Kit
-
TaqMan MicroRNA Assay for hsa-miR-708
-
TaqMan Universal PCR Master Mix
-
Endogenous control (e.g., RNU48)[7]
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription:
-
Prepare a reverse transcription master mix according to the TaqMan MicroRNA Reverse Transcription Kit protocol.
-
In a 15 µL reaction, combine 10 ng of total RNA with the master mix and the specific RT primer for miR-708 or the endogenous control.
-
Perform the reverse transcription reaction using the recommended thermal cycling conditions (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).
-
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA product, TaqMan Universal PCR Master Mix, and the specific TaqMan MicroRNA Assay probe.
-
Perform the qPCR reaction using a real-time PCR system with standard cycling conditions (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 60 sec).
-
-
Data Analysis: Determine the Ct values for miR-708 and the endogenous control. Calculate the relative expression of miR-708 using the 2^-ΔΔCt method.[3]
Luciferase Reporter Assay for Target Validation
This protocol is to validate the direct interaction between miR-708 and a predicted target gene's 3' UTR.[5][12]
Materials:
-
HEK293T or breast cancer cells
-
Dual-luciferase reporter vector containing the 3' UTR of the target gene
-
miR-708 expression vector or mimics
-
Transfection reagent
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect the cells in a 24-well plate with the luciferase reporter vector, a Renilla luciferase control vector, and either the miR-708 expression vector or a negative control vector.[12]
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in the normalized luciferase activity in the presence of miR-708 indicates a direct interaction with the target 3' UTR.
Orthotopic Breast Tumor Model in Mice
This protocol describes the establishment of an orthotopic breast tumor model in immunodeficient mice.[8][9][13]
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old
-
Phosphate-buffered saline (PBS)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
1 mL syringes with 27-30 gauge needles
-
Calipers
Procedure:
-
Cell Preparation: Harvest breast cancer cells and resuspend them in sterile PBS at a concentration of 2 x 10^5 cells per 50 µL.[9] Keep the cell suspension on ice.
-
Anesthesia: Anesthetize the mouse according to approved institutional protocols.
-
Injection:
-
Place the mouse on its back and locate the fourth inguinal mammary fat pad.
-
Gently lift the skin near the nipple and insert the needle subcutaneously, parallel to the body, until the tip is just beneath the nipple.[8]
-
Slowly inject 50 µL of the cell suspension into the mammary fat pad.[9]
-
Withdraw the needle slowly to prevent leakage.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their length (L) and width (W) with calipers every 3-4 days.
-
Calculate the tumor volume using the formula: V = (L x W^2) / 2.[1]
-
-
In Vivo Treatment (Optional): Once tumors reach a certain size (e.g., 100-200 mm³), treatment with miR-708 mimics (e.g., via nanoparticle delivery) can be initiated.[7]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of miR-708 in breast cancer models.
Table 1: In Vitro Effects of miR-708 Modulation in Breast Cancer Cells
| Cell Line | Assay | Treatment | Concentration | Duration | Result | Reference |
| MDA-MB-231 | Invasion | miR-708 mimic | 100 nM | 72h | Significant inhibition of invasion | [3] |
| MDA-MB-468 | Invasion | miR-708 mimic | 100 nM | 72h | Significant inhibition of invasion | [3] |
| MCF-7 | Invasion | miR-708 inhibitor | 100 nM | 72h | Significant stimulation of invasion | [3] |
| MDA-MB-231-LM2 | Migration | miR-708 mimic (NP) | 0.24 µM | 24h | Significant reduction in migration | [7][14] |
| MDA-MB-231 | Cell Viability | Doxorubicin + miR-708 mimic | 1 µM Dox | 48h | Enhanced chemosensitivity | [3] |
Table 2: In Vivo Effects of miR-708 in Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | Treatment | Dose & Schedule | Tumor Growth | Metastasis | Reference |
| MDA-MB-231-LM2 | NOD/SCID | miR-708 mimic (NP) | i.v. injections | No significant change | Markedly fewer lung metastases | [7][14] |
| MDA-MB-468 | Nude mice | Stable miR-708 overexpression | - | - | Suppressed lung metastasis | [3] |
Visualizations: Experimental Workflows
Caption: Workflow for in vitro analysis of miR-708 function.
Caption: Workflow for in vivo breast tumor model and miR-708 therapy.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. mdpi.com [mdpi.com]
- 3. MicroRNA‐708‐3p mediates metastasis and chemoresistance through inhibition of epithelial‐to‐mesenchymal transition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Nanoparticle delivery of miR-708 mimetic impairs breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Video: Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 9. Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad [jove.com]
- 10. Nanoparticle Delivery of miR-708 Mimetic Impairs Breast Cancer Metastasis. | Department of Radiology [radiology.weill.cornell.edu]
- 11. Nanoparticle Delivery of miR-708 Mimetic Impairs Breast Cancer Metastasis. [vivo.weill.cornell.edu]
- 12. scienceopen.com [scienceopen.com]
- 13. Orthotopic Injection of Breast Cancer Cells into the Mammary Fat Pad of Mice to Study Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AC708 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of AC708, a potent and selective inhibitor of Colony-Stimulating Factor-1 Receptor (CSF-1R), in various cell culture experiments. The provided methodologies are intended to serve as a guide and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
This compound is a small molecule inhibitor that targets the CSF-1R, a receptor tyrosine kinase. By binding to the ATP-binding site of the receptor's intracellular kinase domain, this compound effectively blocks the autophosphorylation of CSF-1R that is induced by its ligands, Colony-Stimulating Factor-1 (CSF-1) and Interleukin-34 (IL-34). This inhibition prevents the activation of downstream signaling pathways that are crucial for the survival, proliferation, differentiation, and migration of various cell types, most notably macrophages and their precursors. The primary therapeutic rationale for using this compound is to target and reduce the population of tumor-associated macrophages (TAMs) within the tumor microenvironment, thereby mitigating their pro-tumoral functions.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF-1R triggers the dimerization and autophosphorylation of the receptor. This activation initiates several downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, and differentiation. This compound blocks the initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound across various cell-based assays. These values can be used as a starting point for determining the optimal concentration range for your specific experiments.
Table 1: this compound IC50 Values for Inhibition of CSF-1R Phosphorylation and Cell Viability
| Assay Type | Ligand/Stimulus | Cell Type | IC50 (nM) | Reference |
| CSF-1R Phosphorylation | CSF-1 | Not Specified | 26 | [1] |
| CSF-1R Phosphorylation | IL-34 | Not Specified | 33 | [1] |
| Cell Viability | CSF-1 | Growth-factor dependent cells | 38 | [1] |
| Cell Viability | IL-34 | Growth-factor dependent cells | 40 | [1] |
| Osteoclast Differentiation & Survival | CSF-1 | Primary Human Osteoclasts | 15 | [1] |
| M-NFS-60 Cell Growth | Not Specified | M-NFS-60 | Dose-dependent reduction | [1] |
Table 2: this compound IC50 Values for Inhibition of Cytokine Release
| Assay Type | Ligand/Stimulus | Cell Type | IC50 (nM) | Reference |
| MCP-1 Release | CSF-1 | Enriched Human Monocytes | 93 | [1] |
| MCP-1 Release | IL-34 | Enriched Human Monocytes | 88 | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the activity of this compound.
Cell Lines and Culture Conditions
-
M-NFS-60 (Murine Myeloid Leukemia): This cell line is responsive to both murine IL-3 and human M-CSF (CSF-1) for proliferation and survival.[1][2][3][4]
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin, and 10 ng/mL recombinant murine IL-3 or 50 ng/mL recombinant human M-CSF.
-
Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[2] Cultures can be maintained by adding fresh medium every 2-3 days.[2]
-
-
4T1 (Murine Breast Carcinoma): A highly tumorigenic and invasive cell line.[5][6]
-
Growth Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Subculturing: Passage cells when they reach 80-90% confluency.
-
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).
-
Aliquoting and Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Caption: Workflow for a typical MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells; 20,000-50,000 cells/well for suspension cells).
-
Adherence (for adherent cells): Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Chemotaxis Assay (Boyden Chamber Assay)
This assay measures the directed migration of cells towards a chemoattractant.
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Chamber Setup: Place the Boyden chamber inserts (with a suitable pore size, e.g., 8 µm) into the wells of a 24-well plate.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., 100 ng/mL SDF-1/CXCL12) or serum-containing medium as a general chemoattractant.[7][8] For a negative control, use serum-free medium.
-
Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope.
Western Blot for CSF-1R Phosphorylation
This protocol allows for the detection of the phosphorylation status of CSF-1R upon stimulation and treatment with this compound.
Protocol:
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours in a serum-free medium.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., 100 ng/mL CSF-1 or IL-34) for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CSF-1R (e.g., anti-p-CSF-1R Tyr723) overnight at 4°C.[9][10][11][12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total CSF-1R to confirm equal protein loading.
These protocols provide a foundation for utilizing this compound in your cell culture research. Remember to include appropriate controls and to optimize the conditions for your specific experimental setup.
References
- 1. bcrj.org.br [bcrj.org.br]
- 2. elabscience.com [elabscience.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. AddexBio Product Detail - M-NFS-60 Cells [addexbio.com]
- 5. mouse-4t1-breast-tumor-model - Ask this paper | Bohrium [bohrium.com]
- 6. pnas.org [pnas.org]
- 7. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Effects of SDF-1/CXCR7 on the Migration, Invasion and Epithelial-Mesenchymal Transition of Gastric Cancer Cells [frontiersin.org]
- 9. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-CSF1R (Tyr723) Monoclonal Antibody (F.540.2) (MA5-15151) [thermofisher.com]
- 12. Phospho-CSF-1R/M-CSF-R (Tyr699) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: In Vitro Efficacy Assessment of AC708, a Potent and Selective CSF1R Inhibitor
For Research Use Only.
Introduction
AC708 is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1] CSF1R and its ligands, CSF-1 and IL-34, are crucial for the regulation, proliferation, differentiation, and survival of macrophages and their precursors. Dysregulation of the CSF1R signaling pathway is implicated in various pathologies, including cancer, inflammatory diseases, and bone disorders. In the tumor microenvironment, tumor-associated macrophages (TAMs), which are dependent on CSF1R signaling, can promote tumor progression, angiogenesis, and metastasis. This compound has been developed to modulate the activity of macrophages by inhibiting CSF1R.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy of this compound. The protocols detailed below cover biochemical and cell-based assays to characterize the potency, selectivity, and functional effects of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Type/System | Readout | IC50 (nM) |
| CSF1R Phosphorylation | CSF-1 | Cell-based | pCSF1R | 26 |
| CSF1R Phosphorylation | IL-34 | Cell-based | pCSF1R | 33 |
| Cell Viability | CSF-1 | Growth-factor dependent cells | Viability | 38 |
| Cell Viability | IL-34 | Growth-factor dependent cells | Viability | 40 |
| Osteoclast Differentiation & Survival | CSF-1 | Primary human osteoclasts | Differentiation/Survival | 15 |
Table 2: Kinase Selectivity Profile of this compound
This compound demonstrates significant selectivity for CSF1R over other closely related kinases.
| Kinase Target | Result |
| CSF1R | Potent Inhibition |
| PDGFRα | Significantly Reduced Activity |
| PDGFRβ | Significantly Reduced Activity |
| FLT3 | Significantly Reduced Activity |
| KIT | Significantly Reduced Activity |
Note: For a comprehensive understanding of the selectivity profile of this compound, it is recommended to perform broader kinase panel screening. This will help in identifying potential off-target effects and confirming the high selectivity of the compound.
Signaling Pathway
The binding of CSF-1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers multiple downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which collectively regulate macrophage survival, proliferation, and differentiation.
Caption: CSF1R Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Biochemical CSF1R Kinase Activity Assay
This assay measures the direct inhibition of CSF1R kinase activity by this compound in a cell-free system.
Workflow:
Caption: Workflow for Biochemical CSF1R Kinase Assay.
Protocol:
-
Materials:
-
Recombinant human CSF1R (kinase domain)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly-Glu,Tyr (4:1) substrate
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White 96-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add recombinant CSF1R, the substrate, and the this compound dilutions.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for CSF1R.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Cell-Based CSF1R Phosphorylation Assay
This assay determines the ability of this compound to inhibit CSF-1 or IL-34-induced autophosphorylation of CSF1R in a cellular context.
Protocol:
-
Materials:
-
M-NFS-60 cells (or other CSF1R-expressing cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human CSF-1 or IL-34
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-CSF1R (Tyr723), anti-total-CSF1R, and appropriate secondary antibodies
-
Western blot reagents and equipment
-
-
Procedure:
-
Plate M-NFS-60 cells and starve them in serum-free medium overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with CSF-1 (e.g., 100 ng/mL) or IL-34 (e.g., 100 ng/mL) for 15-30 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-CSF1R and total CSF1R.
-
Quantify the band intensities and normalize the phospho-CSF1R signal to the total CSF1R signal.
-
Calculate the percent inhibition and determine the IC50 value.
-
Macrophage Proliferation/Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of primary human monocytes differentiated into macrophages.
Protocol:
-
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
CD14 MicroBeads for monocyte isolation
-
Macrophage differentiation medium (e.g., RPMI-1640, 10% FBS, 50 ng/mL M-CSF)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Isolate CD14+ monocytes from human PBMCs.
-
Differentiate monocytes into macrophages by culturing them in macrophage differentiation medium for 6-7 days.
-
Plate the differentiated macrophages in 96-well plates.
-
Treat the cells with a serial dilution of this compound in the presence of M-CSF.
-
Incubate for 72 hours.
-
Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's protocol.
-
Calculate the percent inhibition of proliferation/viability and determine the IC50 value.
-
In Vitro Osteoclast Differentiation Assay
This assay evaluates the inhibitory effect of this compound on the differentiation of human monocytes into bone-resorbing osteoclasts.[2][3][4][5][6]
Protocol:
-
Materials:
-
Human CD14+ monocytes
-
Osteoclast differentiation medium (e.g., α-MEM, 10% FBS, 25 ng/mL M-CSF, 50 ng/mL RANKL)
-
This compound
-
TRAP (tartrate-resistant acid phosphatase) staining kit
-
-
Procedure:
-
Isolate human CD14+ monocytes.
-
Plate the monocytes in 96-well plates in osteoclast differentiation medium.
-
Add a serial dilution of this compound to the wells.
-
Culture the cells for 7-14 days, replacing the medium with fresh medium containing this compound and cytokines every 3-4 days.
-
Fix the cells and stain for TRAP activity.
-
Identify and count TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts under a microscope.
-
Calculate the percent inhibition of osteoclast formation and determine the IC50 value.
-
Disclaimer
The information and protocols provided in these application notes are for research use only and are not intended for diagnostic or therapeutic purposes. The experimental conditions may require optimization for specific laboratory settings and cell systems.
References
- 1. ambitbio.com [ambitbio.com]
- 2. A novel method to efficiently differentiate human osteoclasts from blood-derived monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Functional Osteoclasts from Human Peripheral Blood CD14+ Monocytes [jove.com]
- 4. Frontiers | An Optimized Method to Generate Human Active Osteoclasts From Peripheral Blood Monocytes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. A simplified method for the generation of human osteoclasts in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining AXL Inhibitor AC708 with Immunotherapy in Preclinical Models
Introduction
The receptor tyrosine kinase AXL is a critical mediator of tumor progression, metastasis, and therapy resistance.[1][2] Its overexpression in various cancers, including non-small cell lung cancer (NSCLC), is often associated with a poor prognosis.[1] AXL signaling contributes to an immunosuppressive tumor microenvironment (TME), thereby facilitating immune evasion.[2][3] Inhibition of AXL has emerged as a promising strategy to enhance anti-tumor immunity and overcome resistance to immune checkpoint inhibitors (ICIs).[3][4] While a specific inhibitor designated "AC708" is not prominently documented in publicly available preclinical literature, this document will use a representative AXL-targeting multi-kinase inhibitor, GNTbm-TKI, as a proxy to outline the principles and methodologies for evaluating such combinations. GNTbm-TKI is a novel, orally bioavailable inhibitor targeting AXL, TYRO3, c-MER, VEGFR2, and other kinases, which has demonstrated potent immune activation in preclinical models.[5][6][7] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies to evaluate the synergistic potential of AXL inhibitors with immunotherapy.
Mechanism of Action: AXL Inhibition and Immune Modulation
AXL kinase signaling in tumor cells promotes an immunosuppressive TME through several mechanisms, including the upregulation of PD-L1 and the secretion of immunosuppressive cytokines. This leads to reduced infiltration and activity of cytotoxic T lymphocytes (CTLs).[3] AXL inhibitors like GNTbm-TKI can reverse these effects by directly inhibiting tumor cell growth and remodeling the TME to be more favorable for an anti-tumor immune response.[5][6][7] This remodeling involves normalizing tumor vasculature, increasing the infiltration of activated CD8+ T cells, and reducing the population of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[6][7] This shift from a "cold" (immunologically suppressed) to a "hot" (immunologically active) tumor environment provides a strong rationale for combining AXL inhibitors with ICIs, such as anti-PD-1 antibodies.[4][6][7]
Caption: AXL signaling pathway and points of therapeutic intervention.
Preclinical Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of an AXL inhibitor (referred to as this compound/GNTbm-TKI) and an anti-PD-1 antibody in a syngeneic mouse tumor model.
Table 1: In Vivo Efficacy of this compound in Combination with Anti-PD-1 Therapy
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | p-value vs. Vehicle | p-value vs. Anti-PD-1 |
| Vehicle Control | 10 | 1500 ± 150 | - | - | - |
| This compound (50 mg/kg, p.o., QD) | 10 | 900 ± 120 | 40% | <0.01 | - |
| Anti-PD-1 (10 mg/kg, i.p., Q3D) | 10 | 1050 ± 130 | 30% | <0.05 | - |
| This compound + Anti-PD-1 | 10 | 300 ± 80 | 80% | <0.001 | <0.01 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
| Treatment Group | % CD8+ of CD45+ TILs (Mean ± SEM) | CD8+/Treg Ratio (Mean ± SEM) | % Granzyme B+ of CD8+ TILs (Mean ± SEM) |
| Vehicle Control | 5.2 ± 0.8 | 1.5 ± 0.3 | 15.6 ± 2.1 |
| This compound (50 mg/kg) | 9.8 ± 1.2 | 3.1 ± 0.5 | 28.4 ± 3.5 |
| Anti-PD-1 (10 mg/kg) | 8.5 ± 1.1 | 2.5 ± 0.4 | 35.1 ± 4.0 |
| This compound + Anti-PD-1 | 18.5 ± 2.0 | 6.8 ± 0.9 | 55.2 ± 5.8 |
Experimental Protocols
Protocol 1: Syngeneic Mouse Model for In Vivo Efficacy Studies
This protocol describes the methodology for evaluating the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
1. Cell Culture and Tumor Implantation:
- Culture murine colon adenocarcinoma CT26 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Harvest cells at 80-90% confluency using trypsin-EDTA. Wash twice with sterile PBS.
- Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of 6-8 week old female BALB/c mice.
2. Animal Randomization and Treatment:
- Monitor tumor growth daily using calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
- When tumors reach an average volume of 80-120 mm³, randomize mice into four treatment groups (n=10 per group):
- Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water, p.o., daily) + Isotype Control IgG (i.p., every 3 days).
- Group 2: this compound (formulated in vehicle, 50 mg/kg, p.o., daily).
- Group 3: Anti-PD-1 antibody (10 mg/kg, i.p., every 3 days).
- Group 4: this compound (50 mg/kg, p.o., daily) + Anti-PD-1 antibody (10 mg/kg, i.p., every 3 days).
- Administer treatments for 21 days or until the tumor volume reaches the pre-determined endpoint.
3. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor animal health daily.
- The primary endpoint is tumor growth inhibition at the end of the treatment period.
- At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
Protocol 2: Flow Cytometric Analysis of Tumor-Infiltrating Lymphocytes
This protocol details the procedure for isolating and analyzing immune cell populations from harvested tumors.
1. Tumor Digestion:
- Excise tumors and weigh them.
- Mince the tumors into small pieces (1-2 mm) in a petri dish containing RPMI-1640.
- Transfer minced tissue to a gentleMACS C Tube containing digestion buffer (e.g., RPMI, collagenase D, DNase I).
- Process the tissue using a gentleMACS Dissociator.
- Incubate at 37°C for 45 minutes with gentle agitation.
2. Cell Straining and Red Blood Cell Lysis:
- Pass the digested cell suspension through a 70 µm cell strainer into a 50 mL conical tube.
- Wash the strainer with FACS buffer (PBS + 2% FBS).
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Resuspend the cell pellet in ACK lysis buffer to lyse red blood cells. Incubate for 5 minutes at room temperature.
- Neutralize the lysis reaction by adding FACS buffer and centrifuge again.
3. Staining and Acquisition:
- Resuspend the cell pellet in FACS buffer and perform a cell count.
- Aliquot approximately 1-2 x 10^6 cells per well into a 96-well V-bottom plate.
- Stain for cell viability using a live/dead stain according to the manufacturer's protocol.
- Block Fc receptors with anti-CD16/32 antibody.
- Stain for surface markers using a cocktail of fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3) for 30 minutes on ice in the dark.
- For intracellular staining (e.g., Granzyme B, FoxP3), fix and permeabilize the cells using a commercially available kit, followed by staining with the intracellular antibody.
- Wash the cells twice with FACS buffer.
- Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
4. Data Analysis:
- Analyze the acquired data using flow cytometry analysis software (e.g., FlowJo).
- Gate on live, single, CD45+ cells to identify hematopoietic cells.
- Within the CD45+ population, identify T cell subsets (e.g., CD3+, CD4+, CD8+) and regulatory T cells (CD4+, FoxP3+).
- Quantify the expression of activation markers (e.g., Granzyme B) within the CD8+ T cell population.
Experimental Workflows and Logical Relationships
Caption: Workflow for in vivo preclinical efficacy studies.
Caption: Logical relationship for synergistic anti-tumor effects.
References
- 1. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immune Evasion Mechanism and AXL | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. Great Novel Therapeutics Biotech & Medicals Corporation (GNTbm) Presented Preclinical Data on GNTbm-TKI, a Novel Multi-tyrosine Kinase Inhibitor with Potent Immune Activation, at the 2025 ESMO Annual Meeting [prnewswire.com]
- 6. gntbm.com.tw [gntbm.com.tw]
- 7. ctee.com.tw [ctee.com.tw]
Application Notes and Protocols for Measuring AC708 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708, also known as PLX73086, is a potent and highly selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[1][2] CSF1R signaling is crucial for the differentiation, proliferation, and survival of macrophages and their precursors.[1] Dysregulation of the CSF1R pathway is implicated in various diseases, including cancer, where tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis, as well as in inflammatory conditions.[1] this compound exerts its therapeutic effect by inhibiting the autophosphorylation of CSF1R, thereby blocking downstream signaling cascades.[3]
Measuring the extent to which this compound engages its target, CSF1R, within a cellular context is critical for understanding its mechanism of action, optimizing dosing, and establishing a clear relationship between drug exposure and pharmacological response. These application notes provide detailed protocols for three key techniques to quantify this compound target engagement in cells: the NanoBRET™ Target Engagement Assay, the In-Cell Western™ Assay for CSF1R phosphorylation, and the Cellular Thermal Shift Assay (CETSA).
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to CSF1R induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as PI3K/AKT, MAPK/ERK, and STATs, which collectively promote cell survival, proliferation, and differentiation. This compound, as a CSF1R inhibitor, blocks this initial autophosphorylation step.
Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a proximity-based method that quantitatively measures compound binding to a specific protein target in live cells.[4] The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged CSF1R (the "donor") and a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase (the "acceptor"). When this compound is introduced, it competes with the tracer for binding to CSF1R-NanoLuc®, leading to a decrease in the BRET signal, which can be used to determine the compound's apparent affinity.[4][5]
Experimental Workflow
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol
Materials and Reagents:
-
HEK293 cells (or other suitable cell line)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine® 3000 Transfection Reagent
-
CSF1R-NanoLuc® fusion vector
-
NanoBRET™ TE Kinase Assay specific for CSF1R (containing tracer and substrate)
-
White, opaque 96-well or 384-well assay plates
-
This compound compound
-
Luminometer capable of reading filtered luminescence
Procedure:
-
Cell Transfection:
-
One day before the assay, transfect HEK293 cells with the CSF1R-NanoLuc® vector using Lipofectamine® 3000 according to the manufacturer's protocol.
-
Incubate the transfected cells for 24 hours at 37°C, 5% CO2.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a white, opaque multi-well plate at an optimized density.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the NanoBRET™ tracer at the recommended concentration to the cells.
-
Immediately add the this compound dilutions to the appropriate wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C, 5% CO2 to allow for compound entry and target engagement.
-
-
Signal Detection:
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| This compound IC50 | 10 - 100 nM | HEK293 | Representative data for a selective CSF1R inhibitor. Actual values may vary based on experimental conditions. |
| Tracer Concentration | 0.5 - 2 µM | HEK293 | Optimal concentration should be determined empirically. |
In-Cell Western™ Assay for CSF1R Phosphorylation
The In-Cell Western™ (ICW) Assay is an immunofluorescence-based technique performed in microplates to quantify protein levels and post-translational modifications directly in fixed cells.[6][7] To measure this compound target engagement, this assay can be used to quantify the inhibition of ligand-induced CSF1R autophosphorylation. Cells are treated with a CSF1R ligand (e.g., CSF1) in the presence of varying concentrations of this compound. The level of phosphorylated CSF1R (pCSF1R) is then detected using a specific primary antibody followed by a fluorescently labeled secondary antibody. A second antibody against a housekeeping protein is used for normalization.
Experimental Workflow
Caption: Workflow for the In-Cell Western™ Assay.
Protocol
Materials and Reagents:
-
Macrophage or other CSF1R-expressing cell line (e.g., M-NFS-60)
-
96-well or 384-well black-walled, clear-bottom plates
-
Recombinant human CSF1
-
This compound compound
-
Formaldehyde (methanol-free)
-
Triton™ X-100
-
Blocking buffer (e.g., Odyssey® Blocking Buffer)
-
Primary antibody against phospho-CSF1R (e.g., Tyr723)
-
Primary antibody against a housekeeping protein (e.g., GAPDH, Tubulin)
-
IRDye®-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)
-
Fluorescent imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells into a black-walled multi-well plate and allow them to adhere.
-
Serum starve the cells for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with CSF1 at a pre-determined optimal concentration (e.g., 50 ng/mL) for 15-30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Wash the cells and block with blocking buffer for 1.5 hours at room temperature.[8]
-
Incubate the cells with a cocktail of primary antibodies (anti-pCSF1R and anti-housekeeping) diluted in antibody dilution buffer overnight at 4°C.[9]
-
Wash the cells extensively.
-
Incubate with a cocktail of species-appropriate IRDye®-conjugated secondary antibodies for 1 hour at room temperature in the dark.[8]
-
-
Imaging and Analysis:
-
Wash the cells a final time and ensure the plate bottom is dry.
-
Scan the plate using a fluorescent imaging system in the 700nm and 800nm channels.
-
Quantify the integrated intensity for each channel.
-
Normalize the pCSF1R signal (e.g., 800nm channel) to the housekeeping protein signal (e.g., 700nm channel).
-
Plot the normalized signal against the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Ligand |
| This compound IC50 | 26 nM | M-NFS-60 | CSF-1 |
| This compound IC50 | 33 nM | M-NFS-60 | IL-34 |
| CSF1 Concentration | 50 - 100 ng/mL | M-NFS-60 | N/A |
Data adapted from published studies on this compound.[3]
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in a physiological context without requiring modifications to the compound or the target protein.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.[11] When this compound binds to CSF1R, the resulting protein-ligand complex is more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with this compound to various temperatures and then quantifying the amount of soluble CSF1R remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature indicates target engagement.
Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Protocol
Materials and Reagents:
-
CSF1R-expressing cell line
-
This compound compound
-
PBS supplemented with protease and phosphatase inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer
-
Reagents for protein quantification (e.g., Western blotting, ELISA kit for CSF1R)
Procedure:
-
Cell Treatment:
-
Culture cells to a high density.
-
Treat the cells with a saturating concentration of this compound or vehicle control for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS with inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Clarify the lysates by ultracentrifugation to pellet the aggregated proteins.
-
-
Quantification of Soluble CSF1R:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of soluble CSF1R in each sample using a suitable method like Western blotting or ELISA.
-
-
Data Analysis:
-
For each temperature point, normalize the CSF1R signal to the signal at the lowest temperature (e.g., 40°C).
-
Plot the normalized signal against the temperature for both vehicle- and this compound-treated samples to generate melting curves.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the treated and vehicle samples (ΔTm) indicates the degree of thermal stabilization and target engagement.
-
Quantitative Data Summary
| Parameter | Value | Cell Line | Notes |
| Tm (Vehicle) | 48 - 54 °C | Various | Representative data for a typical kinase. Actual values must be determined experimentally. |
| Tm (this compound-treated) | 52 - 60 °C | Various | The magnitude of the shift depends on compound affinity and concentration. |
| ΔTm | +4 to +6 °C | Various | A positive shift indicates stabilization and target engagement. |
References
- 1. ambitbio.com [ambitbio.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. licorbio.com [licorbio.com]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. revvity.co.jp [revvity.co.jp]
- 12. google.com [google.com]
Application Notes and Protocols for AC708 Treatment in Syngeneic Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AC708 is a potent and selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4][5] The therapeutic rationale for targeting CSF1R in oncology is based on its critical role in the regulation, differentiation, and survival of tumor-associated macrophages (TAMs).[2][4] TAMs are a key component of the tumor microenvironment and are understood to contribute to tumor progression, angiogenesis, metastasis, and resistance to therapy.[2] By inhibiting CSF1R, this compound aims to modulate the tumor microenvironment by reducing the infiltration and pro-tumoral activity of TAMs, thereby impeding tumor growth.[3][4]
These application notes provide an overview of the use of this compound in preclinical syngeneic tumor models, including its mechanism of action, in vivo efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound, also known as PLX73086, functions by binding to and inhibiting the CSF1R tyrosine kinase.[3][6] This inhibition prevents the CSF1- and IL-34-mediated phosphorylation and activation of the receptor.[1][4][5] The downstream signaling cascades, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways, which are crucial for macrophage proliferation, survival, and differentiation, are consequently blocked.[2] The primary outcome of this compound treatment in the tumor microenvironment is a significant reduction in the population of immunosuppressive TAMs.
Signaling Pathway
Caption: Mechanism of action of this compound.
In Vitro Activity of this compound
This compound has demonstrated potent inhibition of CSF1R in various cell-based assays.
| Assay Type | Ligand | IC50 (nM) | Reference |
| CSF1R Phosphorylation | CSF-1 | 26 | [1][4][5] |
| CSF1R Phosphorylation | IL-34 | 33 | [1][4][5] |
| Growth-Factor Dependent Cell Viability | CSF-1 | 38 | [1][4] |
| Growth-Factor Dependent Cell Viability | IL-34 | 40 | [1][4] |
| Primary Human Osteoclast Differentiation and Survival | CSF-1 | 15 | [1][4] |
| MCP-1 Release from Enriched Human Monocytes | CSF-1 | 93 | [4] |
| MCP-1 Release from Enriched Human Monocytes | IL-34 | 88 | [4] |
In Vivo Efficacy in Syngeneic Ovarian Cancer Model
Treatment with this compound has shown significant anti-tumor efficacy in a syngeneic mouse model of ovarian cancer (IG10). The combination of this compound with the anti-VEGF antibody B20 resulted in a more pronounced reduction in tumor burden.
| Treatment Group | Mean Tumor Weight (g) | % Decrease vs. Control | Mean Number of Tumor Nodules | % Decrease vs. Control | Reference |
| Control | ~0.8 | - | ~40 | - | |
| This compound | ~0.25 | 68.75% | ~20 | 50% | |
| B20 | ~0.4 | 50% | ~25 | 37.5% | |
| This compound + B20 | ~0.08 | 90% | ~12 | 70% |
Note: Values are estimated from graphical data presented in the source.
In this syngeneic model, this compound treatment led to an 81% decrease in macrophage content in tumors as confirmed by F4/80 immunohistochemical staining.
Experimental Protocols
Murine Syngeneic Ovarian Cancer Model (IG10)
This protocol outlines the in vivo evaluation of this compound in the IG10 murine ovarian cancer syngeneic model.
1. Cell Culture:
-
Cell Line: IG10 murine ovarian cancer cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Model:
-
Species: C57Bl/6 mice, female, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
Harvest IG10 cells during the logarithmic growth phase and resuspend in sterile, serum-free RPMI-1640 or PBS at a concentration of 1 x 10^7 cells/mL.
-
Inject 1 x 10^6 cells (in 100 µL) intraperitoneally into each mouse.
4. Treatment Regimen:
-
This compound Formulation: Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in water).
-
Dosing: Based on preclinical studies with similar compounds, a starting dose of 25-50 mg/kg, administered daily by oral gavage, is recommended. Dose-response studies are advised to determine the optimal dosage.
-
Combination Therapy (Optional): For combination studies with an anti-VEGF antibody (e.g., B20), administer the antibody via intraperitoneal injection at a dose of 5-10 mg/kg, twice weekly.
-
Treatment Initiation: Begin treatment 7-10 days post-tumor cell implantation, once tumors are established.
-
Duration: Treat for 21-28 days, or until humane endpoints are reached in the control group.
5. Monitoring and Endpoints:
-
Monitor animal body weight and clinical signs daily.
-
At the end of the study, euthanize mice and collect tumors, ascites fluid, and relevant tissues.
-
Measure tumor weight and count the number of tumor nodules.
-
Measure the volume of ascites fluid.
Experimental Workflow
Caption: Experimental workflow for this compound treatment.
Immunohistochemistry for F4/80
This protocol is for the detection of murine macrophages in paraffin-embedded tumor tissue sections.
1. Tissue Preparation:
-
Fix tumor tissues in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed tissues in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Deparaffinize in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 x 3 minutes each) and rinse in distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Rinse sections in PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse in PBS.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.
-
Incubate with a primary antibody against F4/80 (e.g., clone CI:A3-1) diluted in antibody diluent overnight at 4°C.
-
Rinse in PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse in PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.
-
Rinse in PBS.
5. Visualization and Counterstaining:
-
Develop with a DAB substrate kit until the desired stain intensity is reached.
-
Rinse in distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
6. Analysis:
-
Quantify F4/80 positive cells per high-power field or as a percentage of total cells in the tumor microenvironment.
Conclusion
This compound is a promising CSF1R inhibitor that demonstrates significant anti-tumor activity in syngeneic tumor models, primarily through the depletion of tumor-associated macrophages. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents, in a preclinical setting. Careful consideration of the experimental design, including appropriate dosing and relevant endpoints, will be crucial for the successful evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Colony-stimulating Factor-1 Receptor Utilizes Multiple Signaling Pathways to Induce Cyclin D2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AC708 Solubility for In Vivo Studies
Disclaimer: No specific public information is available for a compound designated "AC708." This guide provides general strategies and troubleshooting advice for poorly soluble compounds, often categorized as Biopharmaceutical Classification System (BCS) Class II drugs, which exhibit low solubility and high permeability.[1][2][3][4] The principles and techniques described here are broadly applicable to new chemical entities facing solubility challenges in preclinical development.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, has poor aqueous solubility. What are the initial steps to improve its suitability for in vivo studies?
A1: The initial approach to improving the solubility of a poorly water-soluble compound like this compound involves a systematic screening of various pharmaceutically acceptable excipients and formulation strategies.[5][6] Key starting points include:
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility.[7]
-
Co-solvents: Utilizing a mixture of water-miscible organic solvents can increase the solubility of nonpolar drugs.[3] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[3][8]
-
Surfactants: These agents can form micelles that encapsulate hydrophobic drugs, increasing their apparent solubility in aqueous media.[8] Polysorbates (e.g., Tween 80) and Cremophors are frequently used.[8][9]
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility.[1][10]
Q2: I've tried simple co-solvent systems with limited success. What are more advanced formulation strategies I can consider?
A2: For compounds that remain difficult to solubilize, more advanced formulation technologies are available. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous environment, such as the gastrointestinal tract.[5][7][11]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[12][13] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[13]
-
Amorphous Solid Dispersions (ASDs): In this approach, the crystalline drug is dispersed in a polymeric carrier in its amorphous (non-crystalline) state.[1] The amorphous form generally has a higher solubility than the crystalline form.[14]
Q3: Are there specific excipients that are generally recognized as safe (GRAS) for early-stage in vivo studies in animals?
A3: Yes, for initial preclinical animal studies, it is crucial to use excipients with a well-established safety profile. A common vehicle for intravenous administration in mice, for example, is a mixture of PEG 400, propylene glycol, and saline. For oral administration, combinations of oils (like corn or sesame oil), surfactants (like Tween 80), and co-solvents are often employed.[8][15] Always consult relevant toxicology literature for the specific animal model and route of administration.
Q4: How can I assess the stability of my this compound formulation?
A4: Formulation stability is critical. You should assess both physical and chemical stability.
-
Physical Stability: Visually inspect the formulation for any signs of drug precipitation, crystallization, or phase separation over time and under different storage conditions (e.g., room temperature, 4°C).
-
Chemical Stability: Use an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound in the formulation over time to check for degradation.
Troubleshooting Workflow for this compound Solubility
If you are encountering solubility issues with this compound, the following workflow provides a systematic approach to developing a suitable formulation for your in vivo studies.
Caption: A stepwise workflow for troubleshooting and developing a suitable formulation for a poorly soluble compound like this compound.
Formulation Strategies for Poorly Soluble Compounds
The table below summarizes various formulation approaches for a hypothetical poorly soluble compound, with representative data.
| Formulation Strategy | Example Vehicle Composition | Achievable Concentration (mg/mL) | Advantages | Disadvantages |
| pH Adjustment | 50 mM Citrate Buffer, pH 3.0 | 0.5 - 2 | Simple to prepare.[7] | Risk of precipitation upon injection into physiological pH. Limited applicability.[7] |
| Co-solvent System | 30% PEG 400, 10% Ethanol in Saline | 2 - 5 | Easy to prepare and filter sterilize.[3] | Potential for drug precipitation upon dilution in the bloodstream. Possible vehicle toxicity.[3] |
| Surfactant Micelles | 10% Cremophor EL in Water for Injection | 5 - 10 | Can achieve higher drug loading.[9] | Potential for hypersensitivity reactions with certain surfactants.[9] |
| Cyclodextrin Complexation | 20% Hydroxypropyl-β-Cyclodextrin in Water | 5 - 15 | High solubilization capacity for suitable molecules.[1] | Can be expensive. Potential for nephrotoxicity at high doses.[16] |
| Nanosuspension | 2% this compound, 0.5% HPMC, 0.5% Tween 80 in Water[12] | 10 - 50 | High drug loading. Suitable for oral and parenteral routes.[13] | Requires specialized equipment (homogenizer, mill). Potential for particle aggregation.[13] |
| SEDDS (Oral) | 30% Capryol 90, 50% Cremophor EL, 20% Propylene Glycol | 20 - 100 | Enhances oral bioavailability by presenting the drug in a solubilized state for absorption.[5][11] | Requires careful selection of excipients to ensure spontaneous emulsification.[15] |
Experimental Protocols
Detailed Protocol for Nanosuspension Preparation by Antisolvent Precipitation
This protocol describes a common laboratory-scale method for preparing a nanosuspension, suitable for early-stage in vivo testing.
Objective: To prepare a 10 mg/mL nanosuspension of this compound.
Materials:
-
This compound drug substance
-
Acetone (or other suitable organic solvent in which this compound is soluble)
-
Poloxamer 188 (or other suitable stabilizer)
-
Milli-Q water or Water for Injection (WFI)
-
Magnetic stirrer and stir bar
-
Syringe pump and syringe
Procedure:
-
Prepare the Antisolvent Solution:
-
Dissolve Poloxamer 188 in Milli-Q water to a final concentration of 0.5% (w/v).
-
Place this solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500 rpm).
-
-
Prepare the Solvent Solution:
-
Dissolve this compound in acetone to a concentration of 50 mg/mL. Ensure the drug is fully dissolved.
-
-
Precipitation:
-
Using a syringe pump for a controlled and constant addition rate, inject the this compound solution into the stirring antisolvent solution. A typical injection rate is 1 mL/min.
-
The drug will precipitate out of the solution as nanoparticles due to the rapid change in solvent polarity.
-
-
Solvent Removal:
-
Continue stirring the resulting suspension at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent (acetone) to evaporate.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) of the nanosuspension using a dynamic light scattering (DLS) instrument.
-
Visually inspect the suspension for any large aggregates.
-
-
Final Formulation:
-
If necessary, the concentration can be adjusted by adding more of the 0.5% Poloxamer 188 solution.
-
Signaling Pathway Visualization
Assuming this compound is a hypothetical kinase inhibitor targeting a common cancer pathway, such as the PI3K/AKT/mTOR pathway, the following diagram illustrates its potential mechanism of action.
Caption: Hypothetical mechanism of action for this compound as a PI3K inhibitor, blocking downstream signaling to reduce cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Solubilizing excipients in oral and injectable formulations [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. tanzj.net [tanzj.net]
- 11. mdpi.com [mdpi.com]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Optimizing AC708 Dosage to Minimize Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of AC708, a potent and selective CSF-1R inhibitor, to minimize off-target effects and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound (also known as PLX73086) is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages.
Q2: What are the known on-target effects of this compound?
A2: this compound potently inhibits the phosphorylation of CSF-1R mediated by its ligands, CSF-1 and IL-34. This inhibition effectively blocks downstream signaling pathways, leading to the depletion of tumor-associated macrophages (TAMs) within the tumor microenvironment.
Q3: What is known about the off-target profile of this compound?
A3: this compound has demonstrated significant specificity for CSF-1R in kinase selectivity assays. It shows high selectivity over other closely related receptor tyrosine kinases such as PDGFRα, PDGFRβ, FLT3, and KIT, which are common off-targets for less selective CSF-1R inhibitors.[1] While a comprehensive public kinome scan is not available, this high selectivity suggests a favorable off-target profile.
Q4: How can I minimize potential off-target effects in my experiments?
A4: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired level of on-target CSF-1R inhibition. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Additionally, including proper controls, such as a vehicle-only control and, if possible, a control cell line lacking CSF-1R expression, can help differentiate on-target from off-target effects.
Q5: What are the recommended starting concentrations for in vitro experiments?
A5: Based on its IC50 values, a starting concentration range of 25 nM to 100 nM is recommended for in vitro cell-based assays. The IC50 for inhibition of CSF-1R phosphorylation is 26 nM when stimulated with CSF-1 and 33 nM with IL-34 stimulation.[1] However, the optimal concentration will depend on the specific cell line, culture conditions, and experimental endpoint.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cell toxicity observed at expected effective concentrations. | 1. Off-target effects: Although selective, at higher concentrations this compound may inhibit other kinases, leading to cytotoxicity. 2. On-target toxicity: The cell line may be highly dependent on CSF-1R signaling for survival. | 1. Perform a dose-response curve to determine the EC50 for cytotoxicity and compare it to the EC50 for CSF-1R inhibition. Use a concentration that maximizes on-target inhibition while minimizing cytotoxicity. 2. Consider using a lower concentration for a longer duration. 3. If available, use a complementary approach to validate the on-target effect, such as siRNA/shRNA knockdown of CSF-1R. |
| Inconsistent or unexpected experimental results. | 1. Reagent variability: Inconsistent potency or purity of the this compound compound. 2. Experimental conditions: Variations in cell density, passage number, or stimulation conditions. | 1. Ensure the use of a high-purity, well-characterized source of this compound. 2. Standardize all experimental parameters. 3. Include positive and negative controls in every experiment. |
| Lack of a clear dose-response relationship. | 1. Concentration range too narrow or too broad. 2. Assay sensitivity: The assay may not be sensitive enough to detect subtle changes at low concentrations. | 1. Widen the range of concentrations tested, using logarithmic dilutions. 2. Optimize the assay to increase its dynamic range and sensitivity. |
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against its primary target and its selectivity over closely related kinases.
| Target | Parameter | Value | Reference |
| CSF-1R (stimulated by CSF-1) | IC50 | 26 nM | [1] |
| CSF-1R (stimulated by IL-34) | IC50 | 33 nM | [1] |
| PDGFRα | Selectivity | High | [1] |
| PDGFRβ | Selectivity | High | [1] |
| FLT3 | Selectivity | High | [1] |
| KIT | Selectivity | High | [1] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Study for On-Target CSF-1R Inhibition
Objective: To determine the optimal concentration of this compound for inhibiting CSF-1R phosphorylation in a specific cell line.
Methodology:
-
Cell Culture: Plate your target cells (e.g., macrophages, tumor cell lines expressing CSF-1R) at an appropriate density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a low-serum or serum-free medium and incubate for 4-24 hours to reduce basal receptor phosphorylation.
-
This compound Treatment: Prepare a serial dilution of this compound (e.g., 1 nM to 1 µM) in a serum-free medium. Add the different concentrations of this compound to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with a predetermined optimal concentration of CSF-1 or IL-34 for 10-15 minutes.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-CSF-1R (p-CSF-1R) and total CSF-1R.
-
Data Analysis: Quantify the band intensities for p-CSF-1R and total CSF-1R. Normalize the p-CSF-1R signal to the total CSF-1R signal. Plot the normalized p-CSF-1R levels against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: CSF-1R signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Overcoming Resistance to AC708 Treatment in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with AC708 to overcome resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary known application of this compound in cancer research?
This compound is investigated for its role in overcoming adaptive resistance to anti-VEGF (Vascular Endothelial Growth Factor) therapies in cancer. In preclinical models, it has been shown to reduce tumor burden in tumors that have become resistant to anti-VEGF agents like bevacizumab (B20).[1]
Q2: My anti-VEGF resistant cancer cell line is not showing a response to this compound in vitro. What should I check?
It is important to note that this compound's mechanism of action appears to be linked to the tumor microenvironment, specifically by affecting macrophages.[1] Therefore, an in vitro model using only cancer cell lines may not show a direct response. Consider the following:
-
Co-culture Systems: To better model the tumor microenvironment, establish a co-culture system that includes macrophages to assess the efficacy of this compound.
-
In Vivo Models: The primary effects of this compound have been demonstrated in in vivo models where the complex interplay of the tumor and its microenvironment can be observed.[1]
Q3: I am not observing a significant reduction in tumor growth in my in vivo model after this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response in an in vivo model. Consider the following troubleshooting steps:
-
Confirmation of Anti-VEGF Resistance: Ensure that the tumor model has developed true adaptive resistance to the anti-VEGF therapy before initiating this compound treatment. This can be confirmed by an initial response to anti-VEGF therapy followed by tumor regrowth.[1]
-
Macrophage Infiltration: The effectiveness of this compound is linked to a reduction in tumor-associated macrophages.[1] Confirm the presence of a significant macrophage population (e.g., using CD11b+/F4/80+ markers) in your tumor model.
-
Dosing and Administration: Review the dosage and administration schedule of this compound to ensure it is consistent with established protocols.
-
Tumor Model: The specific characteristics of the cancer model being used (e.g., ovarian, lung) may influence the response to this compound.
Q4: How can I best quantify the effect of this compound on macrophages within the tumor microenvironment?
To assess the impact of this compound on tumor-associated macrophages, the following methods are recommended:
-
Flow Cytometry: This allows for the quantification of specific macrophage populations within the tumor. For example, you can determine the percentage of CD11b+/F4/80+ cells among the CD45+ leukocyte population.[1]
-
Immunohistochemistry (IHC): Staining tumor sections for macrophage markers like F4/80 can provide a quantitative measure of macrophage infiltration.[1]
Q5: Are there any known mechanisms of resistance to this compound itself?
Currently, there is limited publicly available information on specific mechanisms of resistance to this compound. General mechanisms of drug resistance in cancer could potentially apply, such as alterations in drug targets or activation of compensatory signaling pathways.[2][3][4] Further research is needed to identify and characterize potential resistance mechanisms to this compound.
Troubleshooting Guides
Problem: Inconsistent results in macrophage quantification after this compound treatment.
-
Possible Cause 1: Inconsistent tumor harvesting and processing.
-
Solution: Standardize the protocol for tumor dissociation to ensure a consistent single-cell suspension for flow cytometry. Use enzymatic digestion with agents like collagenase and dispase, followed by filtration.
-
-
Possible Cause 2: Variability in antibody staining for flow cytometry or IHC.
-
Solution: Titrate antibodies to determine the optimal concentration. Include appropriate isotype controls and compensation controls for multicolor flow cytometry. For IHC, ensure consistent antigen retrieval and antibody incubation times.
-
Problem: Lack of a clear anti-tumor effect of this compound in a model of adaptive anti-VEGF resistance.
-
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for lack of this compound efficacy.
Data Summary
The following table summarizes the quantitative data on the effect of this compound in a murine ovarian cancer model with adaptive resistance to anti-VEGF therapy (B20).[1]
| Parameter | Control vs. This compound Group | B20 Resistant vs. This compound Group |
| Tumor Nodules | 66% decrease | - |
| Ascites Volume | 49% decrease | - |
| Tumor Weight | 18% decrease | - |
| Macrophage Content (Flow Cytometry) | 65% decrease | 86% decrease |
| Macrophage Content (IHC - F4/80) | 47% decrease | 43% decrease |
Experimental Protocols
Protocol: Quantification of Macrophages in Tumor Tissue by Flow Cytometry
-
Tumor Dissociation:
-
Excise tumors from treated and control mice.
-
Mince the tumors into small pieces (1-2 mm) in a sterile petri dish containing RPMI-1640 medium.
-
Transfer the minced tissue to a 50 mL conical tube and add a digestion buffer containing collagenase type IV (1 mg/mL) and DNase I (100 U/mL).
-
Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the enzymatic reaction by adding RPMI-1640 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in FACS buffer (PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and adjust the concentration to 1x10^6 cells/100 µL.
-
Block Fc receptors by incubating the cells with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently conjugated antibodies for cell surface markers (e.g., anti-CD45, anti-CD11b, anti-F4/80).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gate on the CD45+ population to select for immune cells.
-
Within the CD45+ gate, identify and quantify the macrophage population based on the expression of CD11b and F4/80 (CD11b+/F4/80+).
-
Signaling Pathways
Proposed Mechanism of this compound in Overcoming Anti-VEGF Resistance
Caption: this compound may overcome anti-VEGF resistance by depleting tumor-associated macrophages.
References
AC708 Experimental Design: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AC708.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. It primarily targets the mTORC1 and mTORC2 complexes, leading to the downstream inhibition of protein synthesis, cell growth, and proliferation.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: Can this compound be used in animal models?
Yes, this compound has demonstrated efficacy in various preclinical animal models. However, appropriate formulation and dosage must be determined for each specific model and route of administration.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Downstream Targets
Possible Causes:
-
Incorrect Dosage: The concentration of this compound may be too low to achieve effective inhibition.
-
Cell Line Resistance: The cell line being used may have intrinsic or acquired resistance to mTOR inhibitors.
-
Reagent Instability: Improper storage or handling of this compound may have led to its degradation.
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.
-
Cell Line Authentication: Verify the identity and characteristics of your cell line.
-
Positive Controls: Include a known mTOR inhibitor as a positive control to ensure the experimental setup is working correctly.
-
Fresh Reagents: Prepare fresh dilutions of this compound from a new stock solution.
Issue 2: Off-Target Effects Observed
Possible Causes:
-
High Concentration: Using this compound at concentrations significantly above the IC50 may lead to off-target effects.
-
Cellular Context: The observed effects may be specific to the cellular context and not a direct off-target effect of the compound.
Troubleshooting Steps:
-
Titration Experiment: Determine the lowest effective concentration of this compound that inhibits the target without causing significant off-target effects.
-
Orthogonal Approaches: Use complementary techniques, such as siRNA-mediated knockdown of mTOR, to confirm that the observed phenotype is on-target.
-
Literature Review: Consult the literature for known off-target effects of mTOR inhibitors in similar experimental systems.
Experimental Protocols
Western Blot Analysis of mTOR Pathway Inhibition
This protocol describes the methodology for assessing the inhibition of the mTOR signaling pathway by this compound using Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15 |
| A549 | Lung Cancer | 50 |
| U87 MG | Glioblastoma | 25 |
| PC-3 | Prostate Cancer | 75 |
Visualizations
Caption: The signaling pathway of this compound, an mTORC1 inhibitor.
Caption: A typical experimental workflow for evaluating this compound efficacy.
AC708 Central Nervous System Delivery: Technical Support Gateway
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing AC708 in Central Nervous System (CNS) studies. Below, you will find troubleshooting advice, frequently asked questions, and standardized protocols to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common challenges encountered during the delivery of therapeutic agents to the CNS and offers potential solutions.
Q1: We are observing suboptimal therapeutic efficacy of this compound in our in vivo CNS models. What are the likely reasons and how can we troubleshoot this?
A1: Insufficient efficacy of this compound in a CNS model can often be attributed to challenges in crossing the blood-brain barrier (BBB), as well as factors related to the compound's stability and potential for active removal from the brain.
-
Blood-Brain Barrier (BBB) Penetration: The BBB is a formidable physiological barrier that restricts the passage of the vast majority of small-molecule drugs and nearly all large molecules into the brain.[1][2]
-
Troubleshooting Strategies:
-
Formulation Optimization: The lipophilicity of a compound is a key determinant of its ability to cross the BBB. Modifying the formulation of this compound to achieve an optimal octanol-water partition coefficient (log P), generally in the range of 1.5-2.5, may enhance its CNS penetration.[1]
-
BBB Modulation: The transient disruption of the BBB can be achieved through the co-administration of agents like mannitol, which may facilitate greater entry of this compound into the CNS.[1]
-
Alternative Delivery Routes: If systemic delivery proves ineffective, direct administration to the CNS should be considered.
-
-
-
In Vivo Stability and Metabolism: The chemical structure of this compound may be susceptible to rapid metabolic breakdown in the body, which would reduce the amount of active compound reaching the CNS.
-
Troubleshooting Strategies:
-
Pharmacokinetic Analysis: It is crucial to perform pharmacokinetic studies to ascertain the half-life and concentration profile of this compound in both plasma and brain tissue.
-
Protective Formulations: The encapsulation of this compound within nanocarriers, such as biodegradable poly(lactic-co-glycolic acid) (PLGA) nanoparticles, can shield the compound from premature degradation and improve its overall pharmacokinetic properties.[1]
-
-
-
Active Efflux Transporters: The BBB is equipped with efflux transporters, like P-glycoprotein (P-gp), that can actively expel therapeutic agents from the brain, thereby limiting their efficacy.
-
Troubleshooting Strategies:
-
In Vitro Transporter Studies: Employing in vitro BBB models can help determine if this compound is a substrate for prevalent efflux transporters.
-
Use of Efflux Inhibitors: In preclinical research, the co-administration of an efflux pump inhibitor can help to clarify whether active transport is a contributing factor to poor efficacy.
-
-
Q2: What are the available methods for the direct delivery of this compound to the CNS, and what are their respective advantages and disadvantages?
A2: Direct CNS delivery methods can effectively bypass the BBB but are invasive.[3][4] The selection of a particular method is contingent on the specific research objectives and the targeted region within the brain.
| Delivery Method | Description | Advantages | Disadvantages |
| Intracerebroventricular (ICV) Injection | The compound is injected into the cerebral ventricles, enabling it to be distributed by the cerebrospinal fluid (CSF).[3][4] | Allows for broad distribution throughout the CNS via the CSF circulatory system.[3] | This is an invasive procedure and may not result in uniform therapeutic concentrations across all brain regions. |
| Intraparenchymal Injection | Direct injection of the compound into the brain tissue.[4] | Achieves a high localized concentration of the therapeutic agent at the intended site. | This is a highly invasive technique, and the distribution of the compound is restricted to the immediate vicinity of the injection; there is also a risk of backflow.[3] |
| Convection-Enhanced Delivery (CED) | The therapeutic agent is infused directly into the brain parenchyma utilizing a pressure gradient to enhance its distribution.[1] | Provides improved distribution over a more extensive area compared to a standard intraparenchymal injection. | This method is technically demanding and necessitates the use of specialized infusion equipment. |
| Intrathecal Injection | The compound is injected into the subarachnoid space that surrounds the spinal cord.[4][5] | This is an effective method for targeting the spinal cord and can also deliver the compound to certain brain areas through the CSF. | The distribution to more superior structures of the brain may be constrained. |
| Intranasal Delivery | The compound is administered via the nasal cavity, which may permit direct transport to the CNS along the olfactory and trigeminal nerves.[3][6] | This is a non-invasive method that circumvents the BBB.[6] | The efficiency of delivery can be low and inconsistent; the formulation of the compound is of critical importance.[6] |
Q3: What formulation strategies can be employed to enhance the delivery of this compound to the CNS?
A3: The formulation of this compound is a critical factor that can be modified to improve its delivery to the CNS.
-
Nanoparticle-Based Systems: The encapsulation of this compound in polymeric nanoparticles (e.g., PLGA) can offer protection from enzymatic degradation, extend its circulation time, and their surface can be functionalized with specific ligands to target receptors on the BBB, thereby promoting transport into the brain.[1]
-
Liposomal Formulations: The use of liposomes can augment the lipophilicity of this compound, which can facilitate its passive diffusion across the BBB. Furthermore, dual-targeting liposomes can be engineered for more specific delivery to brain tissue.[1]
-
Conjugation with Cell-Penetrating Peptides (CPPs): Attaching this compound to a CPP, such as the TAT peptide, can enable its transport across the BBB via receptor-independent mechanisms.[1]
Experimental Protocols
Disclaimer: Validated and specific protocols for the CNS delivery of this compound are not currently available in the public domain. The following protocols are generalized and intended to serve as a starting point; they should be adapted and optimized for this compound.
1. Intracerebroventricular (ICV) Injection Protocol for Mice
-
Objective: To administer this compound directly into the ventricular system of the mouse brain.
-
Materials:
-
This compound formulated in a sterile, artificial cerebrospinal fluid (aCSF).
-
Stereotaxic frame and accessories.
-
Microinjection pump and Hamilton syringe with a 30-gauge needle.
-
Anesthetic (e.g., isoflurane).
-
Standard surgical instruments.
-
-
Procedure:
-
The mouse is anesthetized and secured in the stereotaxic apparatus.
-
A midline incision is made on the scalp to expose the skull surface.
-
The bregma is identified as a reference point. The typical coordinates for injection into the lateral ventricle are: AP -0.3mm, ML ±1.0mm, DV -2.5mm relative to the bregma.
-
A small burr hole is drilled at the determined coordinates.
-
The needle of the Hamilton syringe is slowly advanced to the target depth.
-
The this compound solution is infused at a controlled, slow rate (e.g., 0.5 µL/min) to minimize potential backflow.
-
The needle is slowly withdrawn, and the incision is closed with sutures.
-
The animal is closely monitored during the recovery period.
-
2. In Vitro Blood-Brain Barrier Permeability Assay
-
Objective: To evaluate the capacity of this compound to traverse an in vitro model of the BBB.
-
Materials:
-
Transwell insert system featuring a microporous membrane.
-
A co-culture of brain endothelial cells and astrocytes.[7]
-
This compound solution.
-
Lucifer yellow (LY) to serve as a control for paracellular permeability.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this compound.
-
-
Procedure:
-
Brain endothelial cells are cultured on the apical side of the Transwell insert, with astrocytes on the basal side, until a confluent monolayer with a high transendothelial electrical resistance (TEER) value is established.
-
The this compound solution is introduced to the apical (blood side) of the Transwell.
-
Samples are collected from the basal (brain side) at predetermined time intervals.
-
The concentration of this compound in the basal samples is quantified using LC-MS/MS to calculate the permeability coefficient.
-
Visualized Signaling Pathways and Experimental Workflows
Caption: this compound inhibits CSF1R to block TAM activation and tumor progression.
Caption: Experimental workflow for CNS delivery of this compound.
References
- 1. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug delivery to the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis [mdpi.com]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
- 6. Formulation considerations for improving intranasal delivery of CNS acting therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Improving the efficacy of AC708 in combination therapies
This technical support center provides guidance for researchers and drug development professionals on utilizing AC708 in combination therapies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of the PI3Kα (Phosphoinositide 3-kinase alpha) isoform. By blocking the catalytic activity of PI3Kα, this compound prevents the phosphorylation of PIP2 to PIP3, which in turn inhibits the activation of downstream signaling pathways, most notably the Akt/mTOR pathway. This pathway is critical for cell growth, proliferation, and survival in many cancer types.
Q2: Which therapeutic agents are suitable for combination with this compound?
This compound is designed to be used in combination with other anti-cancer agents to achieve synergistic effects and overcome potential resistance mechanisms. Suitable combination partners include:
-
MEK inhibitors (e.g., Trametinib): Dual blockade of the PI3K/Akt and MAPK/ERK pathways can be effective in cancers with co-activation of both pathways.
-
CDK4/6 inhibitors (e.g., Palbociclib): This combination can enhance cell cycle arrest and is particularly relevant in hormone receptor-positive breast cancers.
-
Chemotherapeutic agents (e.g., Paclitaxel): this compound can sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.
Q3: How can I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound is cell line-dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting concentration range for in vitro experiments is 1 nM to 10 µM.
Troubleshooting Guides
Issue 1: Sub-optimal synergistic effect with a combination agent.
| Possible Cause | Troubleshooting Step |
| Incorrect dosing schedule | Optimize the timing and sequence of drug administration. For example, pre-treating with this compound for 24 hours before adding the second agent may enhance efficacy. |
| Cell line resistance | The chosen cell line may have intrinsic or acquired resistance mechanisms. Consider using a different cell line or exploring alternative combination strategies. |
| Sub-optimal drug concentrations | Re-evaluate the IC50 of each drug individually in your cell line and use concentrations around the IC50 for combination studies. |
Issue 2: High cellular toxicity observed in combination studies.
| Possible Cause | Troubleshooting Step |
| Excessive drug concentrations | Lower the concentrations of one or both agents. A checkerboard titration experiment can help identify synergistic and non-toxic concentration ranges. |
| Off-target effects | Confirm the specificity of this compound in your experimental system. Use a lower concentration of this compound or a structurally distinct PI3Kα inhibitor as a control. |
| Extended exposure time | Reduce the duration of drug exposure. A time-course experiment can determine the minimal time required to observe the desired effect. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Assessing Synergy using the Chou-Talalay Method
-
Experimental Design: Design a checkerboard titration experiment with various concentrations of this compound and the combination agent.
-
Cell Treatment: Treat cells with the drug combinations for 72 hours.
-
Viability Measurement: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
Quantitative Data Summary
| Cell Line | This compound IC50 (nM) | Trametinib IC50 (nM) | Combination Index (CI) at 50% Fraction Affected |
| MCF-7 | 15 | 5 | 0.6 |
| A549 | 50 | 10 | 0.8 |
| U87-MG | 25 | 8 | 0.5 |
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Workflow for assessing synergy of this compound in combination therapy.
Caption: Troubleshooting logic for sub-optimal synergy.
Technical Support Center: Optimizing AC708 Concentration for Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of AC708, a potent and selective CSF-1R inhibitor, for primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase.[1][2] CSF-1R and its ligands, CSF-1 and IL-34, are crucial for the differentiation, proliferation, and survival of macrophages and other myeloid lineage cells.[3][4] this compound exerts its effect by binding to the CSF-1R, thereby preventing its activation by its ligands and inhibiting downstream signaling pathways.[1][3]
Q2: What is a good starting concentration range for this compound in primary cell cultures?
A2: Based on in vitro cell-based assays, this compound has an IC50 (half-maximal inhibitory concentration) in the nanomolar range. Specifically, it inhibited CSF-1R phosphorylation with an IC50 of 26 nM when stimulated with CSF-1 and 33 nM with IL-34.[1] For functional assays, such as the inhibition of MCP-1 release in human monocytes, the IC50 was 93 nM (CSF-1 stimulated) and 88 nM (IL-34 stimulated).[1] Therefore, a good starting point for dose-response experiments in primary cell cultures would be a range spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations.[2]
Q3: How does this compound affect cell viability?
A3: As a selective inhibitor, this compound is expected to primarily affect cells dependent on CSF-1R signaling for their survival and proliferation, such as primary macrophages and osteoclasts.[1] In growth-factor dependent cells cultured in the presence of CSF-1 or IL-34, this compound inhibited viability with IC50 values of 38 nM and 40 nM, respectively.[1] For other primary cell types not dependent on CSF-1R, the direct cytotoxic effects should be minimal at effective concentrations. However, it is crucial to perform a viability assay for your specific primary cell type to determine the therapeutic window.
Q4: How long does it take for this compound to exert its effect?
A4: The onset of action for a small molecule inhibitor like this compound is typically rapid, with inhibition of receptor phosphorylation occurring within minutes to a few hours of treatment. The downstream functional consequences, such as changes in gene expression, cytokine production, or cell differentiation, may take longer to become apparent, typically between 12 to 72 hours, depending on the specific endpoint being measured.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration in primary cell cultures.
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Concentration too low: The concentration of this compound may be insufficient to effectively inhibit CSF-1R in your specific primary cell type and culture conditions. | Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 10 µM). Ensure the purity and proper storage of your this compound stock solution. |
| Cell type insensitivity: The primary cells you are using may not rely on CSF-1R signaling for the specific function you are assessing. | Confirm CSF-1R expression on your primary cells using techniques like flow cytometry or western blotting. Consider using a positive control cell type known to be responsive to CSF-1R inhibition. | |
| Degradation of this compound: The inhibitor may be unstable in your culture medium over the duration of the experiment. | Prepare fresh this compound dilutions for each experiment. If the experiment is long-term, consider replenishing the medium with fresh inhibitor at regular intervals. | |
| High levels of cell death or cytotoxicity | Concentration too high: The concentration of this compound may be in a toxic range for your primary cells, leading to off-target effects. | Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) to determine the maximum non-toxic concentration.[5] Use a concentration range well below the toxic threshold for your functional experiments. |
| Primary cells are highly sensitive: Some primary cells can be more sensitive to perturbations in their culture environment. | Ensure optimal primary cell health before starting the experiment.[1] Minimize handling stress and ensure proper culture conditions. | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density: Variation in the number of cells seeded can significantly impact the effective concentration of the inhibitor per cell. | Maintain a consistent cell seeding density across all experiments. Optimize seeding density to ensure cells are in a healthy growth phase during treatment. |
| Variability in primary cell isolates: Primary cells from different donors or isolations can exhibit inherent biological variability. | Whenever possible, use cells from the same donor for a set of experiments. If using multiple donors, perform experiments on each donor separately and analyze the data accordingly. | |
| Incorrect solvent control: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects at the concentration used. | Always include a vehicle control (culture medium with the same concentration of solvent used for the highest this compound concentration) in your experiments to account for any solvent-related effects. |
Experimental Protocols
Protocol: Determining the Optimal this compound Concentration using a Dose-Response Assay
This protocol outlines a general workflow for determining the optimal, non-toxic concentration of this compound for your primary cell culture experiments.
1. Materials:
- Primary cells of interest
- Complete cell culture medium
- This compound stock solution (e.g., 10 mM in DMSO)
- Sterile, tissue culture-treated plates (e.g., 96-well or 24-well)
- Phosphate-buffered saline (PBS)
- Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
- Assay-specific reagents for your functional endpoint (e.g., ELISA kit for cytokine measurement)
2. Methods:
Visualizations
Caption: this compound inhibits the CSF-1R signaling pathway.
Caption: Workflow for optimizing this compound concentration.
References
- 1. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CSF-1 Receptor Signaling in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AC708: A Comparative Efficacy Analysis Against Other CSF-1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AC708, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), with other notable CSF-1R inhibitors. The objective of this document is to present a clear, data-driven analysis to aid in research and development decisions. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to CSF-1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and their progenitor cells. Dysregulation of the CSF-1/CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, inhibiting CSF-1R has emerged as a promising therapeutic strategy. A variety of small molecule inhibitors and monoclonal antibodies targeting CSF-1R have been developed, each with distinct profiles of potency, selectivity, and clinical efficacy. This guide focuses on comparing this compound to other key inhibitors in this class.
Comparative Efficacy Data
The following tables summarize the in vitro and cell-based efficacy of this compound in comparison to other well-characterized CSF-1R inhibitors such as Pexidartinib (PLX3397) and Vimseltinib.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | CSF-1R | 26 | Stimulated by CSF-1[1] |
| CSF-1R | 33 | Stimulated by IL-34[1] | |
| Pexidartinib (PLX3397) | CSF-1R | 20[2][3][4][5][6] | - |
| c-Kit | 10[2][3][4] | - | |
| FLT3 | 160[2][3][4] | - | |
| Vimseltinib | CSF-1R | - | Reported to have >100-fold selectivity over other kinases. |
Table 2: Cell-Based Assay Performance
| Inhibitor | Assay | Cell Line | IC50 (nM) |
| This compound | CSF-1R Phosphorylation (CSF-1 stimulated) | - | 26 [1] |
| This compound | CSF-1R Phosphorylation (IL-34 stimulated) | - | 33 [1] |
| This compound | Cell Viability (CSF-1 dependent) | - | 38 [1] |
| This compound | Cell Viability (IL-34 dependent) | - | 40 [1] |
| This compound | MCP-1 Release (CSF-1 stimulated) | Human Monocytes | 93 [1] |
| This compound | MCP-1 Release (IL-34 stimulated) | Human Monocytes | 88 [1] |
| Pexidartinib (PLX3397) | Cell Proliferation (CSF-1 dependent) | M-NFS-60 | 440[2][4] |
| Vimseltinib | Cell Proliferation (CSF-1 dependent) | M-NFS-60 | 10.1[7] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Primary Target | Off-Target Kinases with Significant Inhibition | Selectivity Notes |
| This compound | CSF-1R | PDGFRα, PDGFRβ, FLT3, KIT | Possesses significant specificity for CSF1R relative to these closely related kinases.[1] |
| Pexidartinib (PLX3397) | CSF-1R | c-Kit, FLT3 | Also a potent inhibitor of c-Kit and FLT3.[2][3][4] |
| Vimseltinib | CSF-1R | - | Reported to be >500-fold more selective for CSF1R vs KIT, PDGFRA, PDGFRB, and FLT3. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: CSF-1R Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating CSF-1R Inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to inhibit 50% of the CSF-1R kinase activity in a cell-free system.
-
Principle: A purified recombinant CSF-1R kinase domain is incubated with a specific substrate and ATP. The inhibitor is added at varying concentrations to measure its effect on the phosphorylation of the substrate.
-
General Protocol:
-
Reagents and Materials: Recombinant human CSF-1R kinase, kinase buffer, ATP, substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The inhibitor is serially diluted to various concentrations. b. The recombinant CSF-1R kinase is added to a 96-well plate. c. The diluted inhibitor is added to the wells and incubated with the kinase. d. The kinase reaction is initiated by adding a mixture of the substrate and ATP. e. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). f. The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
Cell-Based CSF-1R Phosphorylation Assay
-
Objective: To assess the ability of an inhibitor to block CSF-1 or IL-34-induced autophosphorylation of CSF-1R in a cellular context.
-
Principle: Cells endogenously or exogenously expressing CSF-1R are stimulated with its ligand (CSF-1 or IL-34) in the presence or absence of the inhibitor. The level of phosphorylated CSF-1R is then measured.
-
General Protocol:
-
Cell Culture: A suitable cell line (e.g., human monocytes, NIH-3T3 cells overexpressing CSF-1R) is cultured to an appropriate density.
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of the inhibitor for a defined period.
-
Ligand Stimulation: The cells are then stimulated with a fixed concentration of CSF-1 or IL-34 for a short period (e.g., 5-15 minutes) to induce CSF-1R phosphorylation.
-
Cell Lysis: The cells are lysed to extract total protein.
-
Detection (Western Blot): a. Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. b. The membrane is probed with a primary antibody specific for phosphorylated CSF-1R (p-CSF-1R). c. A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection. d. The signal is visualized using a chemiluminescent substrate. e. The membrane is stripped and re-probed with an antibody for total CSF-1R as a loading control.
-
Detection (ELISA): A sandwich ELISA format can also be used, with a capture antibody for total CSF-1R and a detection antibody for p-CSF-1R.
-
Data Analysis: The intensity of the p-CSF-1R signal is quantified and normalized to the total CSF-1R signal. The IC50 is calculated based on the dose-response curve.
-
Monocyte Chemoattractant Protein-1 (MCP-1) Release Assay
-
Objective: To measure the inhibitory effect of a compound on the downstream signaling of CSF-1R, specifically the release of the chemokine MCP-1 from primary human monocytes.
-
Principle: CSF-1R activation in monocytes leads to the production and secretion of MCP-1. The amount of MCP-1 released into the cell culture supernatant is quantified by ELISA.
-
General Protocol:
-
Monocyte Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs).
-
Inhibitor Treatment: Monocytes are plated and pre-treated with a range of inhibitor concentrations.
-
Stimulation: The cells are stimulated with either CSF-1 or IL-34 to induce MCP-1 production.
-
Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
ELISA: The concentration of MCP-1 in the supernatant is measured using a commercial MCP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of MCP-1 released at each inhibitor concentration is compared to the stimulated control (no inhibitor) to calculate the percentage of inhibition. The IC50 value is determined from the resulting dose-response curve.
-
Conclusion
This compound demonstrates potent and selective inhibition of the CSF-1R signaling pathway. The available data suggests that this compound has comparable or, in some cellular contexts, superior potency to other CSF-1R inhibitors. Its distinct selectivity profile, particularly in comparison to multi-kinase inhibitors like pexidartinib, may offer a therapeutic advantage. The provided experimental frameworks can be utilized to conduct further head-to-head comparative studies to fully elucidate the relative efficacy and potential of this compound in various preclinical and clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of the Multi‐kinase Inhibitor Pexidartinib: Mass Balance and Dose Proportionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MCP-1 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. mdpi.com [mdpi.com]
- 7. Human MCP-1(Monocyte Chemotactic Protein 1) ELISA Kit - Elabscience® [elabscience.com]
Comparative analysis of AC708 and IPI-549 in tumor models
A Comparative Analysis of AC708 and IPI-549 in Tumor Models: A Guide for Researchers
This guide provides a detailed comparative analysis of two investigational oncology compounds, this compound and IPI-549, focusing on their performance in preclinical tumor models. Both agents aim to modulate the tumor microenvironment, a critical component in cancer progression and therapy resistance, yet they achieve this through distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of cancer therapeutics that target the immune contexture of tumors.
Introduction to this compound and IPI-549
This compound (also known as PLX73086) is a potent and highly selective small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3] CSF1R signaling is crucial for the differentiation, proliferation, and survival of macrophages.[1] By inhibiting CSF1R, this compound aims to reduce the population of tumor-associated macrophages (TAMs), which are key immunosuppressive cells within the tumor microenvironment that can promote tumor growth, angiogenesis, and metastasis.[1]
IPI-549 is a first-in-class, oral immuno-oncology agent that selectively inhibits the gamma isoform of phosphoinositide-3-kinase (PI3K-gamma).[4] PI3K-gamma is predominantly expressed in hematopoietic cells and plays a critical role in the function of myeloid cells, including macrophages and neutrophils. IPI-549 is designed to reprogram immune-suppressive myeloid cells within the tumor microenvironment, thereby enhancing the anti-tumor immune response.
Mechanism of Action: A Tale of Two Pathways
While both this compound and IPI-549 target myeloid cells to exert their anti-tumor effects, they do so by intervening at different points in key signaling pathways.
This compound directly targets the CSF1R, a receptor tyrosine kinase. The binding of its ligands, CSF-1 and IL-34, to CSF1R triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades that promote the survival and differentiation of macrophages. By blocking this initial step, this compound effectively depletes the population of TAMs in the tumor microenvironment.
IPI-549 , on the other hand, inhibits PI3K-gamma, an enzyme downstream of various cell surface receptors. In myeloid cells, PI3K-gamma signaling is crucial for their migration and immunosuppressive functions. By inhibiting PI3K-gamma, IPI-549 is believed to shift the polarization of macrophages from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype and to reduce the recruitment of myeloid-derived suppressor cells (MDSCs) to the tumor.
Preclinical Data in Tumor Models
Both this compound and IPI-549 have demonstrated anti-tumor activity in various preclinical models. The following tables summarize key findings from published studies.
Table 1: In Vitro and In Vivo Potency
| Compound | Target | In Vitro IC50 | In Vivo Model | Key In Vivo Finding |
| This compound | CSF1R | 26 nM (CSF-1 stimulated)[2] | 4T1 Breast Cancer[4] | 70% reduction in TAMs at 100 mg/kg[4] |
| 33 nM (IL-34 stimulated)[2] | M-NFS-60 Syngeneic | >80% reduction in tumor cell growth at 100 mg/kg[4] | ||
| IPI-549 | PI3K-gamma | 1.2 nM[5] | Multiple Syngeneic Models | Significant single-agent tumor growth inhibition[4] |
Table 2: Effects on the Tumor Microenvironment
| Compound | Effect on TAMs | Effect on Other Immune Cells | Combination Therapy Synergy |
| This compound | Dose-dependent reduction in tumor-resident macrophages.[4] | - | Under investigation.[4] |
| IPI-549 | Decreased tumor-associated myeloid cells; Blocks M2 macrophage polarization.[4] | Increased intratumoral CD8+ T-cells.[4] | Greater tumor growth inhibition with checkpoint inhibitors (anti-CTLA4, anti-PD-1). |
Experimental Protocols
Orthotopic 4T1 Breast Cancer Model for this compound Evaluation
Cell Culture: 4T1 murine breast cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Tumor Implantation: Female BALB/c mice (6-8 weeks old) were anesthetized. A small incision was made to expose the fourth mammary fat pad, and 1x10^5 4T1 cells in 50 µL of PBS were injected into the fat pad. The incision was closed with surgical staples.
Drug Administration: Once tumors reached a palpable size (approximately 50-100 mm³), mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at a dose of 100 mg/kg, once daily for 14 consecutive days.
Tumor and Immune Cell Analysis: At the end of the treatment period, mice were euthanized, and tumors were excised, weighed, and processed for histological and flow cytometric analysis. Tumor-infiltrating macrophages were identified and quantified using macrophage-specific markers such as F4/80.
Summary and Future Directions
This compound and IPI-549 represent two distinct and promising strategies for targeting the immunosuppressive tumor microenvironment. This compound acts by depleting TAMs through CSF1R inhibition, while IPI-549 aims to reprogram myeloid cells via PI3K-gamma inhibition. Preclinical data for both compounds demonstrate their potential to alter the immune landscape of tumors and inhibit tumor growth.
While this compound's clinical development was terminated, the rationale for targeting CSF1R remains a valid area of investigation in oncology.[3] IPI-549 has advanced into clinical trials, both as a monotherapy and in combination with other anti-cancer agents, with a focus on overcoming resistance to checkpoint inhibitors.
Further research is needed to fully understand the comparative efficacy of these two approaches in different tumor types and to identify biomarkers that could predict patient response. The choice between a TAM-depleting and a myeloid-reprogramming strategy may depend on the specific characteristics of the tumor microenvironment in individual patients. Combination therapies that leverage both direct tumor cell targeting and modulation of the immune microenvironment hold significant promise for the future of cancer treatment.
References
Validating the On-Target Effects of AC708 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo on-target effects of AC708, a selective Colony-Stimulating Factor-1 Receptor (CSF-1R) inhibitor, with other relevant alternative therapies. The information presented is supported by experimental data and detailed protocols to assist researchers in designing and evaluating their in vivo studies.
This compound: A Potent and Selective CSF-1R Inhibitor
This compound is a small molecule inhibitor that demonstrates high selectivity for CSF-1R, a key receptor tyrosine kinase involved in the proliferation, differentiation, and survival of macrophages. In preclinical models, this compound has been shown to effectively inhibit CSF-1R phosphorylation and reduce the infiltration of tumor-associated macrophages (TAMs) in the tumor microenvironment.
Comparative In Vivo Efficacy of CSF-1R Inhibitors
Validating the on-target efficacy of a CSF-1R inhibitor like this compound in vivo requires a quantitative assessment of its impact on both tumor growth and the depletion of target macrophage populations. The following table summarizes available preclinical data for this compound and comparable CSF-1R inhibitors.
| Compound | Alternative Names | Mechanism of Action | In Vivo Model | Key Findings |
| This compound | PLX73086 | Selective CSF-1R inhibitor | M-NFS-60 murine leukemia | >80% reduction in cell number at 100 mg/kg.[1] |
| Pexidartinib | PLX3397 | CSF-1R inhibitor | Orthotopic osteosarcoma | Significantly suppressed primary tumor growth and lung metastasis. Depleted TAMs and enhanced CD8+ T-cell infiltration. |
| BLZ945 | CSF-1R inhibitor | Triple-negative breast cancer brain metastasis | 57-65% reduction in the formation of brain metastases.[2] | |
| Emactuzumab | RG7155 | Monoclonal antibody against CSF-1R | Melanoma | Significant reduction of CD206+ dermal macrophages. |
Note: Direct head-to-head comparative studies of these inhibitors in the same tumor model are limited in the public domain. The efficacy of these compounds can be highly dependent on the specific tumor model and the experimental conditions.
Signaling Pathway and Experimental Workflow
To understand the on-target effects of this compound, it is crucial to visualize the CSF-1R signaling pathway it inhibits and the experimental workflow used for its validation.
Caption: CSF-1R signaling pathway inhibited by this compound.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in validating the on-target effects of this compound. The following are detailed protocols for key in vivo experiments.
In Vivo Tumor Model and this compound Treatment
-
Cell Culture: Culture a suitable cancer cell line (e.g., murine breast cancer cell line) in appropriate media.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of immunocompetent mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize mice into vehicle control and this compound treatment groups.
-
This compound Administration: Administer this compound or vehicle control daily via oral gavage at the desired dose (e.g., 100 mg/kg).
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.
Western Blot for Phosphorylated CSF-1R (p-CSF-1R)
-
Tissue Lysis: Excise tumors and immediately homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CSF-1R overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody against total CSF-1R and a loading control (e.g., β-actin) for normalization.
Immunohistochemistry (IHC) for Macrophage Markers (F4/80 or CD68)
-
Tissue Fixation and Embedding: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against F4/80 or CD68 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex and visualize with a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Capture images using a microscope and quantify the number of F4/80 or CD68 positive cells per unit area using image analysis software.
Conclusion
This guide provides a framework for validating the on-target effects of this compound in vivo. By employing the outlined experimental protocols and comparing the results with existing data on other CSF-1R inhibitors, researchers can robustly assess the therapeutic potential of this compound. The provided diagrams of the signaling pathway and experimental workflow offer a clear visual representation to aid in experimental design and data interpretation. It is important to note that the in vivo efficacy of CSF-1R inhibitors can be context-dependent, and further studies are needed to fully elucidate the therapeutic window and potential combination strategies for this compound.
References
Comparative Guide to the Anti-Tumor Activity of AC708 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor activity of AC708, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, with other relevant alternative therapies. The data presented is based on available preclinical research and is intended to inform drug development and research professionals.
Executive Summary
This compound (also known as PLX73086) is a potent and selective small molecule inhibitor of CSF1R. Its mechanism of action centers on the inhibition of tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, angiogenesis, and metastasis. Preclinical studies demonstrate that this compound effectively inhibits CSF1R signaling, reduces TAM infiltration in tumors, and exhibits anti-tumor activity in various models, both as a monotherapy and in combination with other agents. This guide provides a detailed overview of its performance, alongside comparative data for the clinically approved CSF1R inhibitor, Pexidartinib (PLX3397), to offer a clear perspective on its potential.
Data Presentation
In Vitro Activity of this compound and Comparators
| Compound | Assay | Cell Line/System | Ligand | IC50 (nM) | Citation |
| This compound | CSF1R Phosphorylation | Cell-based | CSF-1 | 26 | [1] |
| This compound | CSF1R Phosphorylation | Cell-based | IL-34 | 33 | [1] |
| This compound | MCP-1 Release | Human Monocytes | CSF-1 | 93 | [1] |
| This compound | MCP-1 Release | Human Monocytes | IL-34 | 88 | [1] |
| Pexidartinib (PLX3397) | CSF1R Kinase Activity | Biochemical | - | 17 | [2] |
In Vivo Anti-Tumor Efficacy of this compound and Comparators
| Compound | Cancer Model | Animal Model | Dosing | Key Findings | Citation |
| This compound | Myeloid Leukemia | Mice | 100 mg/kg | >80% reduction in M-NFS-60 cell number | |
| This compound | Breast Cancer (4T-1) | Mice | 100 mg/kg | 70% reduction in tumor resident macrophages | |
| CSF1R Inhibitor (Contextually this compound) + anti-VEGF + Paclitaxel | Breast Cancer | Mice | Not Specified | 83% lower tumor burden compared to anti-VEGF + paclitaxel alone | [1] |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | Human (Phase I Extension) | Not Specified | 52% Overall Response Rate | [3] |
| Pexidartinib (PLX3397) | Tenosynovial Giant Cell Tumor (TGCT) | Human (Phase III) | Not Specified | 39% Overall Response Rate | [3][4] |
| Pexidartinib (PLX3397) + Docetaxel | Castration-Resistant Prostate Cancer | Mice | Not Specified | Significantly reduced tumor growth compared to docetaxel alone (1130±399 vs 2763±537 mm³) | [3] |
| Pexidartinib (PLX3397) | Osteosarcoma (LM8) | Mice | 10 mg/kg | Significantly suppressed primary tumor growth and lung metastasis | [5][6][7] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available in their entirety. However, based on the provided information, the methodologies can be summarized as follows:
In Vitro CSF1R Phosphorylation Assay:
-
Objective: To determine the concentration of this compound required to inhibit the phosphorylation of the CSF1R in a cellular context.
-
Methodology: A cell-based assay was utilized where cells expressing CSF1R were stimulated with either CSF-1 or IL-34 in the presence of varying concentrations of this compound. The level of CSF1R phosphorylation was then measured to determine the half-maximal inhibitory concentration (IC50).[1]
In Vitro MCP-1 Release Assay:
-
Objective: To assess the functional inhibition of CSF1R signaling by measuring the downstream effect on cytokine release.
-
Methodology: Human monocytes were stimulated with either CSF-1 or IL-34 in the presence of different concentrations of this compound. The concentration of Monocyte Chemoattractant Protein-1 (MCP-1) released into the cell culture supernatant was quantified to determine the IC50 value.[1]
In Vivo Murine Syngeneic and Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Tumor Implantation: Cancer cells (e.g., M-NFS-60 leukemia cells or 4T-1 breast cancer cells) were implanted into mice.
-
Treatment: Once tumors were established, mice were treated with this compound, a vehicle control, or a comparator drug/combination therapy. Dosing was typically administered orally.
-
Efficacy Assessment: Tumor growth was monitored over time. At the end of the study, tumors were excised and weighed. In some studies, tissues were analyzed for biomarkers such as the presence of tumor-associated macrophages (e.g., using F4/80 staining). For survival studies, the time to a predetermined endpoint was recorded.[5][6][7]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the CSF1R signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
Caption: General experimental workflow for assessing in vivo anti-tumor efficacy.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Phase Ib study of the combination of pexidartinib (PLX3397), a CSF-1R inhibitor, and paclitaxel in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. dovepress.com [dovepress.com]
- 5. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CSF1/CSF1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in the Sarcoma Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AC708 vs. Anti-CSF-1R Antibodies in Macrophage-Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to small molecule inhibitors and monoclonal antibodies targeting the CSF-1R pathway, with supporting data and methodologies.
The colony-stimulating factor 1 receptor (CSF-1R) signaling pathway is a critical regulator of macrophage differentiation, proliferation, and survival. Its role in recruiting and sustaining tumor-associated macrophages (TAMs) has made it a prime target in oncology. Therapeutic strategies to inhibit this pathway fall into two main categories: small-molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies. This guide provides a detailed comparison of AC708, a potent small-molecule CSF-1R inhibitor, and the class of anti-CSF-1R monoclonal antibodies, represented here by key clinical candidates Emactuzumab and Axatilimab.
At a Glance: Small Molecules vs. Antibodies
This compound (also known as PLX73086) is a potent, selective, small-molecule inhibitor designed to penetrate the cell membrane and block the intracellular kinase activity of the CSF-1R. In contrast, anti-CSF-1R antibodies are large protein biologics that bind to the extracellular domain of the receptor, preventing its activation by ligands like CSF-1 and IL-34. This fundamental difference in their mechanism of action dictates their distinct pharmacological properties, including administration route, half-life, and specificity.
A Phase I clinical trial for this compound (PLX73086) in patients with advanced solid tumors was initiated in 2016 but was terminated in 2018[1]. Anti-CSF-1R antibodies, however, have progressed further in clinical development, with agents like Emactuzumab showing activity in tenosynovial giant cell tumors (TGCT) and Axatilimab recently gaining approval for chronic graft-versus-host disease (cGVHD).
Mechanism of Action: An Inside vs. Outside Approach
The distinct mechanisms of this compound and anti-CSF-1R antibodies are central to their comparison. This compound acts as an ATP-competitive inhibitor at the intracellular tyrosine kinase domain, preventing the autophosphorylation required for downstream signaling. Antibodies, such as Emactuzumab, bind to the extracellular portion of CSF-1R, sterically hindering the binding of its ligands (CSF-1, IL-34) and preventing the receptor dimerization necessary for activation.
Quantitative Performance: In Vitro Potency
Direct comparison of potency is challenging due to variations in assay conditions across different studies. However, available data demonstrate that both this compound and representative antibodies are highly potent inhibitors of the CSF-1R pathway. This compound shows low nanomolar efficacy in inhibiting CSF-1R phosphorylation and the viability of CSF-1-dependent cells[2]. Emactuzumab binds to CSF-1R with sub-nanomolar affinity.
| Parameter | This compound (Small Molecule) | Emactuzumab (Antibody) |
| Target | Intracellular Kinase Domain | Extracellular Domain |
| IC50 (CSF-1 stimulated phosphorylation) | 26 nM[2] | - |
| IC50 (IL-34 stimulated phosphorylation) | 33 nM[2] | - |
| IC50 (Cell Viability, CSF-1 dependent) | 38 nM[2] | 0.3 nM |
| Binding Affinity (Kd) | - | 0.2 nM |
Note: Data are compiled from different sources and may not be directly comparable.
Pharmacokinetics and Dosing
A key differentiator between small molecules and antibodies is their pharmacokinetic profile. Small molecules like this compound are typically developed for oral administration and have shorter half-lives, requiring more frequent dosing. Antibodies are administered intravenously and have much longer half-lives, allowing for less frequent dosing intervals.
| Parameter | This compound (Small Molecule) | Axatilimab (Antibody) | Emactuzumab (Antibody) |
| Administration Route | Oral | Intravenous Infusion | Intravenous Infusion |
| Dosing Frequency | Likely daily (based on similar TKIs) | Every 2 weeks | Every 2-3 weeks |
| Half-life | Not Published | ~108 hours (dose-dependent) | 1.5 - 9 days |
Safety and Tolerability Profile
The adverse event profiles also differ. Small molecule inhibitors can have off-target effects due to interactions with other kinases. Antibodies are generally more specific but can be associated with infusion-related reactions. Common adverse events for anti-CSF-1R antibodies include periorbital edema, fatigue, and pruritus. For Axatilimab, transient, asymptomatic increases in liver and pancreatic enzymes are also noted, believed to be an on-target effect related to clearance mechanisms[3][4].
| Common Adverse Events | This compound (Small Molecule) | Anti-CSF-1R Antibodies (Emactuzumab & Axatilimab) |
| General | Data not available from published trials | Fatigue, Asthenia, Nausea, Headache, Musculoskeletal pain[3][5] |
| Dermatologic | - | Pruritus (itching), Rash, Dry Skin[3] |
| Edema | - | Periorbital edema, Facial edema, Peripheral edema[3] |
| Infusion-Related | N/A | Infusion-related reactions (fever, chills, hypertension)[5] |
| Laboratory | - | Increased liver enzymes (AST, ALT), Increased pancreatic enzymes (lipase, amylase)[3][4] |
Detailed Experimental Protocols
Detailed protocols for the specific experiments cited are often proprietary or not fully disclosed in publications. However, the following sections describe standard, representative methodologies used to evaluate CSF-1R inhibitors.
In Vitro CSF-1R Phosphorylation Assay (Representative Protocol)
This type of assay is used to determine the IC50 of a compound for inhibiting ligand-induced receptor activation in a cellular context.
-
Cell Seeding: NIH3T3 cells stably transfected with human CSF-1R are plated in 96-well plates and cultured overnight.
-
Serum Starvation: Cells are washed and incubated in a serum-free medium for 1-2 hours to lower basal receptor phosphorylation.
-
Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Recombinant human CSF-1 is added to the wells to a final concentration known to elicit a robust phosphorylation response and incubated for 5-10 minutes at 37°C.
-
Lysis: The stimulation medium is removed, and cells are lysed with a buffer containing protease and phosphatase inhibitors.
-
Quantification: The concentration of phosphorylated CSF-1R in the cell lysate is measured using a sandwich ELISA format. A capture antibody specific for total CSF-1R is coated on the plate, and a detection antibody specific for a key phosphorylated tyrosine residue (e.g., pY723) is used for quantification.
-
Analysis: The results are normalized to controls, and the IC50 value is calculated using a four-parameter logistic curve fit.
Cell Viability Assay (Representative Protocol)
This assay measures the ability of a compound to inhibit the proliferation or survival of cells that are dependent on CSF-1R signaling.
-
Cell Culture: A CSF-1 dependent cell line (e.g., M-NFS-60) is cultured in a medium containing recombinant CSF-1.
-
Assay Setup: Cells are washed to remove CSF-1, resuspended in a low-serum medium, and seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the wells, along with a fixed, growth-sustaining concentration of CSF-1.
-
Incubation: The plates are incubated for 72 hours to allow for cell proliferation.
-
Viability Measurement: Cell viability is assessed by adding a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.
-
Data Analysis: The data is normalized to vehicle-treated controls to determine the percentage of inhibition, and an IC50 value is calculated.
Conclusion
The choice between a small-molecule inhibitor like this compound and an anti-CSF-1R antibody depends on the specific therapeutic context.
This compound (Small Molecule TKI):
-
Advantages: Oral administration, potential to cross the blood-brain barrier (though not explicitly stated for this compound), and typically lower manufacturing costs.
-
Disadvantages: Shorter half-life requiring more frequent dosing, and a higher potential for off-target kinase inhibition leading to a different side effect profile.
Anti-CSF-1R Antibodies:
-
Advantages: High target specificity, long half-life allowing for infrequent intravenous dosing, and proven clinical efficacy in specific indications.
-
Disadvantages: Lack of oral bioavailability, higher manufacturing costs, and potential for infusion-related reactions and immunogenicity.
While the development of this compound was discontinued, the data highlights the potency achievable with small-molecule approaches. The clinical success of antibodies like Axatilimab demonstrates the therapeutic validity of the CSF-1R target. Future research may focus on developing next-generation TKIs with improved selectivity or exploring novel antibody formats to optimize therapeutic outcomes. This comparative guide serves as a foundational resource for professionals engaged in the strategic development of macrophage-targeting therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Syndax Pharmaceuticals and Incyte Announce Axatilimab Phase 1/2 Data in Patients with Chronic Graft-Versus-Host Disease Published in the Journal of Clinical Oncology [prnewswire.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Independent Validation of AC708's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AC708, a selective Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitor, and its independently validated alternative, Pexidartinib. The objective is to offer a clear comparison of their mechanisms of action, supported by available experimental data.
Introduction
This compound, developed by Ambit Biosciences, is a potent and selective inhibitor of CSF1R, a key receptor in the regulation of macrophage differentiation and survival.[1] By targeting CSF1R, this compound aims to modulate the tumor microenvironment, which is often rich in tumor-associated macrophages (TAMs) that can promote tumor growth and metastasis.[2] Pexidartinib (formerly PLX3397), another potent CSF1R inhibitor, has undergone extensive preclinical and clinical evaluation and is FDA-approved for the treatment of tenosynovial giant cell tumor (TGCT), providing a valuable benchmark for comparison.[3][4]
It is important to note that while preclinical data for this compound is available from its developer, Ambit Biosciences, independent validation of its mechanism of action and performance is limited in the public domain. Furthermore, a Phase I clinical trial for this compound (also known as PLX73086) was initiated in 2016 and subsequently terminated in 2018 for reasons that are not publicly detailed.[5] This guide presents the available data for an objective comparison.
Mechanism of Action: Targeting the CSF1R Signaling Pathway
Both this compound and Pexidartinib are small molecule inhibitors that target the ATP-binding pocket of the CSF1R kinase domain. By doing so, they prevent the phosphorylation and activation of the receptor by its ligands, CSF-1 and IL-34. This blockade inhibits downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage proliferation, differentiation, and survival.
Figure 1: Simplified diagram of CSF1R signaling and inhibition.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and Pexidartinib. It is important to reiterate that the data for this compound is primarily from the manufacturer.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | CSF1R | 1 | Ambit Biosciences [6] |
| c-KIT | >1000 | Ambit Biosciences[6] | |
| FLT3 | >1000 | Ambit Biosciences[6] | |
| Pexidartinib | CSF1R | 17 | FDA Multi-disciplinary Review [7] |
| c-KIT | 12 | FDA Multi-disciplinary Review[7] | |
| FLT3 | 160 | FDA Multi-disciplinary Review[7] |
Table 2: In Vitro Cell-Based Assay Data
| Compound | Cell Line/Assay | Endpoint | IC50 (nM) | Source |
| This compound | M-NFS-60 (murine macrophage) | CSF-1 induced proliferation | 20 | Ambit Biosciences[6] |
| Human CD14+ monocytes | CSF-1 induced MCP-1 production | 30 | Ambit Biosciences[6] | |
| Pexidartinib | M-NFS-60 (murine macrophage) | CSF-1 induced proliferation | 20 | Selleck Chemicals[8] |
| BMDM (murine) | M2 polarization | - | Fujiwara et al.[9] |
Table 3: In Vivo Preclinical Data
| Compound | Cancer Model | Key Findings | Source |
| This compound | Syngeneic mouse ovarian cancer (IG10) | Reduced tumor burden in mice resistant to anti-VEGF therapy. | [6] |
| Pexidartinib | Osteosarcoma orthotopic xenograft | Suppressed primary tumor growth and lung metastasis. | Fujiwara et al.[9] |
| Murine lung adenocarcinoma | Increased CD8+ T/Treg ratio by reducing TAM-derived CCL22. | [10] | |
| Murine prostate cancer (RM-1) | Little effect on tumor growth alone, but enhanced the effect of radiation. | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the independent validation and comparison of drug candidates. Below are representative protocols for key assays used to characterize CSF1R inhibitors.
CSF1R Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the CSF1R kinase domain.
Objective: To determine the IC50 value of a test compound against CSF1R.
Materials:
-
Recombinant human CSF1R kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound, Pexidartinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant CSF1R kinase, and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for a typical CSF1R biochemical kinase assay.
Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cells that are dependent on CSF1R signaling for growth.
Objective: To determine the IC50 of a test compound on CSF-1-dependent cell proliferation.
Materials:
-
M-NFS-60 cells (a murine macrophage cell line dependent on CSF-1 for survival and proliferation)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum and antibiotics
-
Recombinant murine CSF-1
-
Test compound (e.g., this compound, Pexidartinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well cell culture plates
Procedure:
-
Seed M-NFS-60 cells in a 96-well plate in the presence of a suboptimal concentration of CSF-1.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
The available data from Ambit Biosciences suggests that this compound is a highly potent and selective CSF1R inhibitor in preclinical models.[2][6] However, the lack of independent validation and the termination of its Phase I clinical trial raise questions about its translational potential. In contrast, Pexidartinib has a well-documented preclinical and clinical profile, leading to its FDA approval for TGCT.[3][4] Its mechanism of action as a CSF1R inhibitor has been independently validated through numerous studies.
For researchers in drug development, the case of this compound underscores the critical importance of independent validation to confirm the initial promising results of a drug candidate. While the preclinical data for this compound is intriguing, the journey of Pexidartinib from a preclinical candidate to an approved drug provides a more complete and validated example of targeting the CSF1R pathway. Future independent studies on this compound would be necessary to fully understand its therapeutic potential and to draw more definitive comparisons with established CSF1R inhibitors like Pexidartinib.
References
- 1. ambitbio.com [ambitbio.com]
- 2. ambitbio.com [ambitbio.com]
- 3. dovepress.com [dovepress.com]
- 4. CSF1R inhibitors are emerging immunotherapeutic drugs for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pexidartinib synergize PD-1 antibody through inhibiting treg infiltration by reducing TAM-derived CCL22 in lung adenocarcinoma [frontiersin.org]
Comparative Analysis of Macrophage Modulators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule compounds that modulate macrophage polarization. This document focuses on a fluorophenyl-substituted imidazole, a potent inducer of the anti-inflammatory M2 macrophage phenotype, and compares its activity with the well-characterized NF-κB inhibitor, BAY 11-7082, which is known to suppress the pro-inflammatory M1 phenotype.
This guide offers a comprehensive overview of the effects of these compounds on macrophage subtypes, supported by experimental data and detailed protocols for key assays. The information presented here is intended to assist in the selection of appropriate tools for immunology research and drug discovery programs targeting macrophage-mediated pathologies.
Introduction to Macrophage Polarization
Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and the alternatively activated (M2) macrophages.
-
M1 Macrophages: Typically induced by microbial products like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12), high expression of inducible nitric oxide synthase (iNOS), and potent microbicidal and tumoricidal activity.[1][2]
-
M2 Macrophages: Induced by anti-inflammatory cytokines like interleukin-4 (IL-4) and IL-13, M2 macrophages are involved in tissue repair, wound healing, and the resolution of inflammation.[1][2] They are characterized by the expression of markers such as CD206 (mannose receptor) and Arginase-1 (Arg1), and the production of anti-inflammatory cytokines like IL-10.[3][4]
The balance between M1 and M2 macrophages is crucial for maintaining tissue homeostasis, and its dysregulation is implicated in a wide range of diseases, including chronic inflammation, autoimmune disorders, and cancer. Consequently, the development of small molecules that can modulate macrophage polarization is a highly attractive therapeutic strategy.
Compound Profiles
This guide focuses on two compounds with distinct effects on macrophage polarization:
-
Fluorophenyl-substituted Imidazole: A novel small molecule that has been shown to promote the polarization of macrophages towards an M2a phenotype. It exerts its effects by reducing the expression of M1 markers while simultaneously increasing the expression of M2 markers.[3][4]
-
BAY 11-7082: A well-established inhibitor of the NF-κB signaling pathway. By blocking the activation of NF-κB, BAY 11-7082 effectively suppresses the expression of pro-inflammatory genes, thereby inhibiting M1 macrophage polarization.[5][6][7]
Comparative Performance Data
The following tables summarize the quantitative effects of the fluorophenyl-substituted imidazole and BAY 11-7082 on key markers of M1 and M2 macrophage polarization.
Table 1: Effect of Fluorophenyl-substituted Imidazole on Macrophage Polarization
| Marker Type | Marker | Cell Type | Treatment Conditions | Fold Change / % Inhibition | Reference |
| M1 Cytokine | TNF-α | RAW 264.7 | LPS-stimulated | Significant Decrease | [3][4] |
| M1 Cytokine | IL-6 | RAW 264.7 | LPS-stimulated | Significant Decrease | [3][4] |
| M1 Enzyme | iNOS (mRNA) | RAW 264.7 | LPS-stimulated | Significant Decrease | [3][4] |
| M2 Cytokine | IL-4 | RAW 264.7 | Unstimulated | 35.9 ± 1.7% Increase | [3] |
| M2 Cytokine | IL-13 | RAW 264.7 | Unstimulated | 78.4 ± 2.4% Increase | [3] |
| M2 Receptor | CD206 | RAW 264.7 | Unstimulated | Significant Increase | [3][4] |
| M2 Enzyme | Arginase-1 (mRNA) | RAW 264.7 | Unstimulated | Significant Increase | [3][4] |
| Phagocytic Activity | - | RAW 264.7 | Unstimulated | 90.1 ± 8.3% Increase | [3] |
Table 2: Effect of BAY 11-7082 on M1 Macrophage Polarization
| Marker Type | Marker | Cell Type | Treatment Conditions | Fold Change / % Inhibition | Reference |
| M1 Cytokine | TNF-α | BV2 microglia | LPS-stimulated | Significant Decrease | [8] |
| M1 Cytokine | IL-1β | BV2 microglia | LPS-stimulated | Significant Decrease | [8] |
| M1 Surface Marker | CD86 | BV2 microglia | LPS-stimulated | Significant Decrease | [8] |
| M1 Signaling | p-IκBα | BV2 microglia | LPS-stimulated | Significant Decrease | [8] |
| M1-related Cytokine | IL-6 | THP-1 derived macrophages | IL-17-stimulated | Significant Decrease | [9] |
| M1-related Cytokine | TNF | Human macrophages | Carrageenan-induced prostatitis model | Dose-dependent decrease | [10] |
| M2 Surface Marker | CD206 | THP-1 derived macrophages | IL-17-stimulated | Significant Decrease (of IL-17 induced expression) | [9] |
| M2 Surface Marker | CD163 | THP-1 derived macrophages | IL-17-stimulated | Significant Decrease (of IL-17 induced expression) | [9] |
Signaling Pathways
The differential effects of the fluorophenyl-substituted imidazole and BAY 11-7082 on macrophage polarization can be attributed to their distinct mechanisms of action targeting different signaling pathways.
Figure 1. Signaling pathways in macrophage polarization. This diagram illustrates the distinct signaling pathways targeted by the fluorophenyl-substituted imidazole and BAY 11-7082. BAY 11-7082 directly inhibits the NF-κB pathway, a key driver of M1 polarization. The fluorophenyl-substituted imidazole promotes the expression of M2-associated genes while also inhibiting the NF-κB pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.
Macrophage Polarization
Objective: To differentiate macrophages into M1 or M2 phenotypes in vitro.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1) or primary bone marrow-derived macrophages (BMDMs).
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Recombinant murine or human IFN-γ and IL-4.
-
Lipopolysaccharide (LPS).
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
Protocol for RAW 264.7 or BMDMs:
-
Seed macrophages at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
To induce M1 polarization, replace the medium with fresh medium containing LPS (100 ng/mL) and IFN-γ (20 ng/mL).
-
To induce M2 polarization, replace the medium with fresh medium containing IL-4 (20 ng/mL).
-
For compound testing, add the desired concentration of the fluorophenyl-substituted imidazole or BAY 11-7082 to the culture medium at the same time as the polarizing stimuli.
-
Incubate the cells for 24-48 hours before analysis.
Protocol for THP-1 cells:
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.
-
Wash the cells with PBS and replace the medium with fresh, PMA-free medium.
-
Allow the cells to rest for 24 hours.
-
Proceed with M1 or M2 polarization as described for RAW 264.7 cells.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression of M1 (iNOS) and M2 (Arg1) markers.
Materials:
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
qPCR instrument.
-
Primers for iNOS, Arg1, and a housekeeping gene (e.g., GAPDH, β-actin).
Protocol:
-
Lyse the polarized macrophages and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the appropriate primers, cDNA template, and qPCR master mix.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[11][12][13]
Flow Cytometry for Surface Marker Analysis
Objective: To analyze the cell surface expression of M1 (CD86) and M2 (CD206) markers.
Materials:
-
Phosphate-buffered saline (PBS).
-
FACS buffer (PBS with 2% FBS).
-
Fluorochrome-conjugated antibodies against CD86 and CD206.
-
Isotype control antibodies.
-
Flow cytometer.
Protocol:
-
Gently scrape the polarized macrophages from the culture plate and transfer them to FACS tubes.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies or isotype controls to the cell suspension and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity.[14][15][16][17][18]
In Vitro Phagocytosis Assay
Objective: To assess the phagocytic capacity of macrophages.
Materials:
-
Fluorescently labeled particles (e.g., zymosan, E. coli, or apoptotic cells).
-
Polarized macrophages.
-
Quenching solution (e.g., trypan blue).
-
Fluorescence microscope or flow cytometer.
Protocol:
-
Plate polarized macrophages in a 24-well plate.
-
Add fluorescently labeled particles to the wells at a specific macrophage-to-particle ratio (e.g., 1:10).
-
Incubate for 1-2 hours to allow for phagocytosis.
-
Wash the cells with cold PBS to remove non-internalized particles.
-
Add quenching solution to quench the fluorescence of extracellular particles.
-
Analyze the cells using a fluorescence microscope to visualize phagocytosis or a flow cytometer to quantify the percentage of phagocytic cells and the phagocytic index.[19][20][21][22][23]
Figure 2. Experimental workflow. This diagram outlines the general workflow for studying the impact of compounds on macrophage polarization.
Conclusion
The fluorophenyl-substituted imidazole and BAY 11-7082 represent two distinct strategies for modulating macrophage function. The imidazole derivative actively promotes an M2-like phenotype, suggesting its potential in therapeutic areas where resolution of inflammation and tissue repair are desired. In contrast, BAY 11-7082 acts as a suppressor of the M1 pro-inflammatory response, making it a valuable tool for studying and potentially treating M1-driven inflammatory diseases.
This guide provides the necessary data and protocols for researchers to initiate comparative studies of these and other macrophage-modulating compounds. The presented methodologies can be adapted to specific research questions and integrated into drug discovery pipelines aimed at developing novel immunomodulatory therapies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interference in Macrophage Balance (M1/M2): The Mechanism of Action Responsible for the Anti-Inflammatory Effect of a Fluorophenyl-Substituted Imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nuclear factor kappa B inhibitor suppresses experimental autoimmune neuritis in mice via declining macrophages polarization to M1 type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. TREM2 promotes macrophage polarization from M1 to M2 and suppresses osteoarthritis through the NF-κB/CXCL3 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. dovepress.com [dovepress.com]
- 10. PARP1 Exacerbates Prostatitis by Promoting M1 Macrophages Polarization through NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of iNOS mRNA with reverse transcription polymerase chain reaction directly from cell lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of Macrophage Arginase Expression and Tumor Growth by the Ron Receptor Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iNOS/Arginase-1 expression in the pulmonary tissue over time during Cryptococcus gattii infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.pasteur.fr [research.pasteur.fr]
- 15. researchgate.net [researchgate.net]
- 16. worthington-biochem.com [worthington-biochem.com]
- 17. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. doaj.org [doaj.org]
- 20. Macrophage Phagocytosis Assay [protocols.io]
- 21. Macrophage Phagocytosis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. discover.library.noaa.gov [discover.library.noaa.gov]
- 23. In Vitro Macrophage-Mediated Phagocytosis Assay of Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Effects of AC708 Treatment: A Comparative Analysis of CSF1R Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AC708, a potent and selective small molecule inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), with other therapeutic alternatives in the same class. By targeting CSF1R, these agents aim to modulate the tumor microenvironment by reducing the population of tumor-associated macrophages (TAMs), which play a crucial role in tumor progression, immunosuppression, and metastasis. This document summarizes available long-term clinical data, details experimental methodologies from key studies, and visualizes the underlying signaling pathway to offer a comprehensive resource for evaluating the therapeutic potential of CSF1R inhibition.
CSF1R Signaling Pathway
The binding of CSF1 or IL-34 to the CSF1R initiates receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for macrophage survival, proliferation, differentiation, and migration. This compound and other similar inhibitors block this initial activation step, thereby impeding the pro-tumoral functions of TAMs.
Caption: CSF1R signaling pathway and the inhibitory action of this compound.
Long-Term Efficacy and Safety: A Comparative Table
While long-term clinical data for this compound (also known as PLX73086) from its Phase I trial (NCT02673736) are not yet publicly available, this section presents data from two other well-characterized CSF1R inhibitors, Pexidartinib and Emactuzumab, to provide a benchmark for the long-term effects of this class of drugs.
| Feature | Pexidartinib (ENLIVEN Study) | Emactuzumab (NCT01494688 Study) | This compound |
| Indication | Symptomatic Tenosynovial Giant Cell Tumor (TGCT) | Diffuse-type Tenosynovial Giant Cell Tumor (dTGCT) | Advanced Solid Tumors |
| Median Follow-up | 31.2 months | Up to 2 years | Data not available |
| Overall Response Rate (ORR) | 60.4% (by RECIST v1.1)[1] | 71% (best overall response), maintained at 70% (1 year) and 64% (2 years)[2][3] | Data not available |
| Common Adverse Events (Grade 3/4) | Increased AST (9%), Increased ALT (10%), Hypertension (8%)[1] | Pruritus, Asthenia, Edema (most frequent, grades not specified)[2] | Data not available |
| Key Long-Term Outcomes | Sustained clinical benefit and tumor response.[1] | Durable responses and symptomatic improvement.[2][3] | Data not available |
Experimental Protocols
To ensure transparency and facilitate the replication of findings, this section details the methodologies of the key clinical trials cited for the comparator drugs.
Pexidartinib (ENLIVEN - NCT02371369)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[4]
-
Participant Population: Patients with symptomatic, advanced tenosynovial giant cell tumor (TGCT) for whom surgery was not recommended.[4]
-
Intervention:
-
Primary Endpoint: The primary efficacy endpoint was the overall response rate (ORR) at week 25, as assessed by a central review of imaging data based on RECIST (Response Evaluation Criteria in Solid Tumors) version 1.1.[4]
-
Randomization: Patients were randomly assigned in a 1:1 ratio to either the pexidartinib or placebo group using an integrated web response system.[4]
Emactuzumab (NCT01494688)
-
Study Design: An open-label, phase 1, first-in-human, dose-escalation, and dose-expansion study.[2][3]
-
Participant Population: Patients aged 18 years or older with locally advanced, diffuse-type TGCT (dt-GCT) of the soft tissue, not amenable to surgical resection, or requiring extensive surgery.[2]
-
Intervention:
-
Dose-Escalation Phase: Patients received intravenous (IV) emactuzumab at doses of 900 mg, 1350 mg, or 2000 mg every 2 weeks.[2][3]
-
Dose-Expansion Phase: Based on pharmacokinetic, pharmacodynamic, and safety data, an optimal biological dose of 1000 mg every 2 weeks was selected for the expansion cohort.[2][3]
-
-
Primary Objective: The primary goals were to assess the safety and tolerability of emactuzumab and to determine the maximum tolerated dose or the optimal biological dose.[2]
-
Efficacy Assessment: Tumor responses were evaluated using magnetic resonance imaging (MRI).[3]
Experimental Workflow for Evaluating CSF1R Inhibitors
The following diagram illustrates a typical preclinical and clinical workflow for the evaluation of a novel CSF1R inhibitor like this compound.
Caption: A generalized workflow for the development of CSF1R inhibitors.
References
- 1. Phase I study of emactuzumab single agent or in combination with paclitaxel in patients with advanced/metastatic solid tumors reveals depletion of immunosuppressive M2-like macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CSF1R inhibition with emactuzumab in locally advanced diffuse-type tenosynovial giant cell tumours of the soft tissue: a dose-escalation and dose-expansion phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised phase 3 trial. [vivo.weill.cornell.edu]
Safety Operating Guide
Navigating the Disposal of AC708: A Procedural Guide to Laboratory Safety
The proper disposal of any chemical agent is a critical component of laboratory safety and regulatory compliance. For a substance identified as AC708, which appears to be a product-specific identifier rather than a standardized chemical name, the primary and most crucial step is to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS contains detailed information on the chemical's composition, hazards, and explicit disposal instructions.
Without a specific SDS for "this compound," this guide provides a comprehensive, procedural framework for the safe disposal of analogous hazardous laboratory chemicals. This information is intended to supplement, not replace, the specific guidance found in a product's SDS and your institution's established safety protocols.
Essential Pre-Disposal Safety and Information Checklist
Before initiating any disposal procedure, it is imperative to gather and understand key information about the chemical. The following table outlines the critical data points to locate on the Safety Data Sheet (SDS) for this compound.
| Data Point | Section in SDS | Significance for Disposal |
| Product Identification | Section 1 | Confirms the exact name and intended use of the substance. |
| Hazard Identification | Section 2 | Details potential health, physical, and environmental hazards. Look for pictograms, signal words ("Danger" or "Warning"), and hazard statements. |
| Composition/Information on Ingredients | Section 3 | Lists the chemical constituents and their concentrations, which determines the appropriate waste stream. |
| First-Aid Measures | Section 4 | Provides immediate care instructions in case of exposure during handling and disposal. |
| Handling and Storage | Section 7 | Outlines safe handling practices and storage requirements to prevent accidents. |
| Personal Protective Equipment (PPE) | Section 8 | Specifies the necessary PPE (e.g., gloves, safety glasses, lab coat) to be worn during disposal. |
| Physical and Chemical Properties | Section 9 | Informs about the substance's state (solid, liquid, gas), pH, and reactivity. |
| Stability and Reactivity | Section 10 | Describes chemical stability and potential hazardous reactions with other substances. |
| Toxicological Information | Section 11 | Provides data on potential health effects from exposure. |
| Disposal Considerations | Section 13 | Offers specific instructions for proper disposal, including any required treatments and compliance with local, state, and federal regulations. |
Step-by-Step General Disposal Protocol for Hazardous Laboratory Chemicals
The following is a detailed, step-by-step protocol for the disposal of a hazardous chemical like this compound, assuming it is classified as such. This procedure should be adapted based on the specific information found in the product's SDS and institutional guidelines.
1. Information Gathering and Assessment:
- Objective: To fully understand the risks and requirements for disposal.
- Procedure:
- Obtain and thoroughly read the Safety Data Sheet (SDS) for this compound.
- Identify the specific hazards (e.g., corrosive, flammable, toxic, reactive).
- Determine the appropriate hazardous waste category based on the chemical composition and local regulations.
- Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and waste container requirements.
2. Personal Protective Equipment (PPE) and Engineering Controls:
- Objective: To ensure personal safety during the handling of the waste chemical.
- Procedure:
- Don the appropriate PPE as specified in the SDS (e.g., nitrile gloves, chemical splash goggles, face shield, lab coat).
- Conduct all handling and aliquoting of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.
3. Waste Segregation and Containerization:
- Objective: To prevent hazardous reactions and ensure proper waste stream management.
- Procedure:
- Select a chemically compatible waste container provided by your institution's EHS department. The container must be in good condition with a secure, leak-proof lid.
- Never mix incompatible waste streams. For example, do not mix acidic waste with bleach or organic solvents with oxidizers.
- Ensure the waste container is properly labeled with a hazardous waste tag before adding any chemical. The label should include the chemical name(s), concentration(s), and hazard characteristic(s).
- Carefully transfer the this compound waste into the designated container, avoiding splashes and spills.
- Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.
4. Waste Storage and Pickup:
- Objective: To safely store the waste pending collection by trained personnel.
- Procedure:
- Securely close the waste container.
- Store the container in a designated satellite accumulation area that is clearly marked, well-ventilated, and away from general laboratory traffic.
- Ensure secondary containment is in place to capture any potential leaks.
- Arrange for waste pickup with your institution's EHS department according to their schedule and procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the hazardous chemical disposal process, from initial assessment to final collection.
Caption: Workflow for the safe disposal of hazardous laboratory chemicals.
By adhering to these procedural steps and prioritizing the information contained within the specific Safety Data Sheet for this compound, researchers and laboratory professionals can ensure a safe and compliant disposal process, thereby protecting themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
